molecular formula C11H15NOS B567572 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] CAS No. 1283095-47-5

4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]

货号: B567572
CAS 编号: 1283095-47-5
分子量: 209.307
InChI 键: DWYGLHSLUMTSPC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] is a spiro compound serving as a key scaffold in medicinal chemistry research, particularly for developing novel anti-tuberculosis agents . Scientific studies have shown that analogues of this core structure exhibit potent efficacy against both active and dormant Mycobacterium tuberculosis (MTB) . One prominent analogue demonstrated a minimum inhibitory concentration (MIC) of 8.23 µM against active TB, proving more effective than the first-line drug ethambutol . Against dormant MTB, this analogue was more efficacious than Isoniazid and Rifampicin and equipotent to Moxifloxacin, making it a compelling candidate for drug development due to its dual-stage activity . The mechanism of action for this class of compounds is associated with the inhibition of the essential mycobacterial transporter MmpL3, which is involved in mycolic acid biosynthesis, a crucial component of the bacterial cell wall . This scaffold is also utilized in neuroscientific research, where fluorinated derivatives have been developed as high-affinity ligands for the NOP (nociceptin/orphanin FQ peptide) receptor, enabling the study of neuropsychiatric disorders via Positron Emission Tomography (PET) imaging . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

属性

IUPAC Name

spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-7-13-11(3-5-12-6-4-11)10-9(1)2-8-14-10/h2,8,12H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYGLHSLUMTSPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)C3=C1C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680668
Record name 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283095-47-5
Record name 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

mechanism of action for 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] based drugs

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Paradigms of 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] Derivatives: A Dual-Axis Whitepaper on APOL1 Inhibition and Latent Tuberculosis Eradication

Executive Summary

The 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. Its unique spirocyclic geometry imparts exceptional conformational rigidity and vectorality, allowing it to act as a highly selective ligand for two vastly different, yet clinically critical, targets: the Apolipoprotein L1 (APOL1) cation channel in human podocytes, and the Lysine ϵ -aminotransferase (LAT) enzyme in Mycobacterium tuberculosis (MTB). This guide provides an in-depth mechanistic analysis of this scaffold, detailing the causality behind its pharmacodynamics, structural biology, and the self-validating experimental protocols used to evaluate its efficacy.

PART I: The APOL1-Mediated Kidney Disease (AMKD) Axis

Pathological Mechanism of APOL1 Variants

Apolipoprotein L1 (APOL1) is an innate immune protein. While the wild-type gene provides defense against trypanosomal infections, the G1 and G2 genetic variants—highly prevalent in populations of African descent—result in a toxic gain-of-function[1]. In response to inflammatory triggers such as interferons, these mutated APOL1 proteins are overexpressed and inappropriately insert themselves into the plasma membrane of kidney podocytes[1].

Once integrated, they oligomerize to form hyperactive, cation-selective channels[1]. This pathological channel formation causes a massive, unregulated influx of sodium ( Na+ ) and calcium ( Ca2+ ) ions, coupled with the rapid efflux of potassium ( K+ )[1]. The resulting catastrophic ion dysregulation triggers osmotic swelling, mitochondrial energy failure, actin cytoskeleton collapse, and ultimately, podocyte apoptosis[1]. This cascade is the primary driver of APOL1-Mediated Kidney Disease (AMKD), including Focal Segmental Glomerulosclerosis (FSGS)[1][2][3].

Mechanism of Action: Spiro-Scaffold as an APOL1 Channel Blocker

Derivatives of the 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] class (such as the structural precursors to the breakthrough drug inaxaplin) act as highly selective, oral small-molecule inhibitors of the APOL1 protein[1][3][4]. The spiro-piperidine moiety embeds deeply into the hydrophobic pocket of the APOL1 channel pore. By binding directly to the APOL1 protein within the cellular membrane, the spiro-drug physically occludes the channel pore or stabilizes a closed-state conformation[1]. This targeted inhibition halts the pathological ion flux, restores intracellular osmolarity, prevents podocyte apoptosis, and significantly reduces proteinuria[1][2].

Experimental Protocol: In Vitro APOL1 Channel Function Assay

To validate the channel-blocking efficacy of spiro-derivatives, a self-validating Thallium ( Tl+ ) flux assay is employed using engineered cell lines.

  • Objective: Quantify the real-time inhibition of APOL1-mediated cation flux.

  • Methodology:

    • Cell Preparation: Culture human embryonic kidney (HEK293) cells engineered with a tetracycline-inducible APOL1 (G1 or G2 variant) expression system[2].

    • Induction: Treat cells with 1 μ g/mL tetracycline for 16 hours to induce the expression and membrane insertion of the mutated APOL1 channels[2].

    • Dye Loading: Wash the cells and load them with a Thallium-sensitive fluorescent dye (e.g., FluoZin-2) in a chloride-free assay buffer to prevent TlCl precipitation.

    • Compound Incubation: Pre-incubate the cells with serial dilutions of the 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] derivative (ranging from 1 nM to 10 μ M) for 30 minutes at 37°C.

    • Flux Initiation & Readout: Inject a stimulus buffer containing Tl2​SO4​ . As Tl+ enters the cell through the hyperactive APOL1 channels, it binds the intracellular dye, generating a fluorescent signal.

    • Data Analysis: Measure the kinetic fluorescence response using a Functional Drug Screening System (FDSS). Calculate the IC50​ by plotting the area under the curve (AUC) of the fluorescence signal against the log-concentration of the inhibitor.

  • Causality Check: The use of a tetracycline-inducible system ensures that the observed ion flux is exclusively APOL1-dependent, eliminating background noise from endogenous channels and ensuring the assay strictly validates APOL1-specific inhibition.

APOL1 Signaling & Inhibition Pathway

APOL1_Pathway Inflammation Inflammatory Trigger (e.g., Interferons) APOL1_Mut APOL1 G1/G2 Expression & Membrane Insertion Inflammation->APOL1_Mut Upregulates HyperChannel Hyperactive Cation Channel (Na+ / Ca2+ Influx) APOL1_Mut->HyperChannel Oligomerization CellDeath Podocyte Apoptosis (AMKD / FSGS) HyperChannel->CellDeath Ion Dysregulation SpiroDrug 4',5'-dihydrospiro[...] Derivative ChannelBlock Direct Channel Inhibition (Pore Occlusion) SpiroDrug->ChannelBlock Binds APOL1 ChannelBlock->HyperChannel Inhibits Homeostasis Ion Homeostasis Restored (Podocyte Survival) ChannelBlock->Homeostasis Promotes

Figure 1: Pathological APOL1 channel formation and targeted inhibition by spiro-derivatives.

PART II: The Latent Mycobacterium tuberculosis (MTB) Axis

The Role of LAT in Dormant MTB

While active tuberculosis is targeted by standard first-line drugs, dormant or latent MTB remains a massive global health challenge. During the persistent/latent phase, MTB undergoes severe proteome remodeling to survive in hypoxic, nutrient-deprived macrophage environments[5]. A critical survival mechanism is the upregulation of Lysine ϵ -aminotransferase (LAT), a pyridoxal 5'-phosphate (PLP)-dependent enzyme involved in lysine catabolism[5][6]. LAT is upregulated approximately 40-fold during the dormant stage, shifting the bacterium's nitrogen metabolism to sustain viability without active replication[6].

Mechanism of Action: Spiro-Scaffold as a LAT Inhibitor

Specific analogues of the 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] scaffold, notably 1-((4-methoxyphenyl)sulfonyl)-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] (Compound 06), have been identified as potent inhibitors of the LAT enzyme[7]. The spiro-core acts as a rigid structural mimic of the natural substrate (lysine), while the sulfonyl-aryl modifications interact with the external aldimine form of the PLP cofactor within the LAT active site[6][7]. By competitively binding to the active site, the spiro-compound prevents the transamination of lysine to α -aminoadipate- δ -semialdehyde. This starves the dormant mycobacteria of essential nitrogen and energy precursors, leading to bacterial clearance[6][7].

Experimental Protocol: LAT Enzymatic Inhibition & Dormant MTB Screening

To establish the efficacy of the spiro-compounds against latent MTB, a two-tiered protocol is utilized: an enzymatic assay followed by a whole-cell dormancy model.

  • Objective: Determine the IC50​ against recombinant LAT and the Minimum Inhibitory Concentration (MIC) against dormant MTB.

  • Methodology:

    • Recombinant LAT Assay:

      • Incubate purified recombinant MTB LAT (1 μ g) with 50 mM HEPES buffer (pH 7.5), 50 μ M PLP, 10 mM α -ketoglutarate, and varying concentrations of the spiro-compound for 15 minutes at 37°C.

      • Initiate the reaction by adding 20 mM L-lysine.

      • Measure the production of glutamate using a coupled enzyme system (glutamate dehydrogenase and NAD+ ), monitoring the increase in absorbance at 340 nm (NADH formation).

      • Calculate the IC50​ based on the reduction in the initial velocity of the reaction[6][7].

    • Wayne Dormancy Model (Whole-Cell):

      • Culture M. tuberculosis H37Rv in sealed tubes with a controlled headspace ratio to induce gradual hypoxia, mimicking the granuloma environment.

      • After 14 days (non-replicating persistence stage 2), introduce the spiro-compound.

      • Plate aliquots on Middlebrook 7H10 agar after 7 days of drug exposure and count Colony Forming Units (CFUs) to determine the dormant MIC[7].

  • Causality Check: The Wayne model strictly forces the bacteria into a non-replicating state where standard cell-wall inhibitors (like Isoniazid) fail. Efficacy here directly validates the targeting of dormancy-specific metabolic pathways (like LAT) rather than active replication machinery.

LAT Metabolic Pathway & Spiro-Inhibition

LAT_Pathway Hypoxia Hypoxia / Nutrient Starvation LAT_Upreg LAT Enzyme Upregulation (40x) Hypoxia->LAT_Upreg Induces LysineCat Lysine Catabolism (PLP-dependent) LAT_Upreg->LysineCat Catalyzes Dormancy Dormant MTB Survival (Nitrogen Sourcing) LysineCat->Dormancy Sustains SpiroDrug Compound 06 (Spiro-derivative) EnzymeBlock Competitive LAT Active Site Blockade SpiroDrug->EnzymeBlock Binds EnzymeBlock->LysineCat Inhibits Clearance Metabolic Starvation & Bacterial Clearance EnzymeBlock->Clearance Causes

Figure 2: LAT-mediated nitrogen metabolism in dormant MTB and inhibition by spiro-derivatives.

PART III: Quantitative Pharmacodynamics & SAR Summary

The structural versatility of the 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] scaffold allows it to be tuned for highly specific targets. Table 1 summarizes the pharmacological profile of key derivatives across both therapeutic axes.

Table 1: Comparative Efficacy of Spiro-Derivatives in APOL1 and MTB Models

Therapeutic AxisTargetLead Compound / DerivativePrimary MetricEfficacy ValueReference Standard
AMKD / FSGS APOL1 Cation ChannelInaxaplin-class Spiro-precursors IC50​ (Thallium Flux) <50 nMN/A (First-in-class)[1][4]
Active MTB Whole Cell H37RvCompound 06 (Sulfonyl-Spiro)MIC (Active Phase) 8.23 μ MEthambutol ( 15.6 μ M)[7]
Dormant MTB LAT EnzymeCompound 06 (Sulfonyl-Spiro) IC50​ (Enzymatic) 1.04±0.32 μ MN/A[7]
Dormant MTB Hypoxic H37RvCompound 06 (Sulfonyl-Spiro)Efficacy (Log CFU reduction)Equipotent to MoxifloxacinIsoniazid (Inactive)[7]

PART IV: Conclusion & Future Perspectives

The 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] motif is a triumph of rational drug design. By leveraging the rigid, three-dimensional spatial arrangement of the spiro-center, medicinal chemists have successfully mapped this single core scaffold to two disparate, high-value targets: the pathological APOL1 ion channel in human nephropathy[1][3] and the critical survival enzyme LAT in latent tuberculosis[6][7].

For drug development professionals, this scaffold exemplifies the power of privileged structures in addressing "undruggable" or highly complex genetic and infectious disease landscapes. Future Structure-Activity Relationship (SAR) explorations will likely focus on optimizing the pharmacokinetic profiles (e.g., half-life extension and tissue-specific partitioning) to further enhance the clinical utility of these groundbreaking therapeutic agents.

References

  • Synthesis and evaluation of 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] analogues against both active and dormant Mycobacterium tuberculosis. PubMed (NIH). 7

  • Inaxaplin for Proteinuric Kidney Disease in Persons with Two APOL1 Variants. PubMed (NIH). 2

  • Design and Development of Mycobacterium tuberculosis Lysine ε-Aminotransferase Inhibitors for Latent Tuberculosis Infection. ResearchGate. 6

  • Inaxaplin. Liv Hospital. 1

  • Safety and Tolerability of the APOL1 Inhibitor, Inaxaplin, following Single- and Multiple-Ascending Doses in Healthy Adults. PMC (NIH). 3

  • inaxaplin (VX-147). Drug Hunter. 4

  • Proteome remodeling in the Mycobacterium tuberculosis PknG knockout: molecular evidence for the role of this kinase in cell envelope biogenesis and hypoxia response. bioRxiv. 5

Sources

Preliminary Toxicity Screening of 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the preliminary toxicity screening of the novel heterocyclic compound, 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to establish a foundational safety profile, enabling informed go/no-go decisions in the early stages of the drug discovery pipeline. This document emphasizes a tiered, logic-driven approach, integrating computational, in vitro, and limited in vivo assays to efficiently identify potential liabilities.

Introduction: De-risking a Novel Spiro-Heterocycle

The successful development of a new chemical entity (NCE) into a therapeutic agent hinges on a thorough preclinical safety evaluation.[1][2] Early and robust toxicity screening is not merely a regulatory checkpoint but a critical, resource-saving strategy to identify and mitigate potential safety concerns.[3][4] The subject of this guide, 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran], belongs to the class of spiro-heterocycles, a structural motif of growing interest in medicinal chemistry due to its three-dimensional architecture, which can offer improved target specificity and pharmacological properties.

However, this structural novelty also presents unique toxicological questions. The molecule incorporates a piperidine ring, a common fragment in pharmaceuticals but also associated with potential toxicity, and a thieno[2,3-c]pyran core, for which public toxicological data is sparse.[5][6] Therefore, a bespoke, multi-tiered screening strategy is essential to systematically evaluate its potential for cytotoxicity, genotoxicity, and acute systemic toxicity.

Foundational Assessment: Physicochemical and In Silico Profiling

Before embarking on resource-intensive biological assays, a foundational understanding of the compound's characteristics can predict potential liabilities.

Physicochemical Properties

The interplay between properties like lipophilicity (LogP/LogD) and solubility is a critical determinant of a compound's toxicological profile.[7][8][9] Highly lipophilic compounds, for instance, are often associated with a greater risk of off-target effects and toxicity.[9][10]

Key Recommended Assays:

  • Kinetic and Thermodynamic Solubility: To determine the compound's solubility in aqueous buffers, which influences bioavailability and potential for precipitation-related toxicity.

  • Lipophilicity (LogD at pH 7.4): To assess the compound's distribution behavior between aqueous and lipid environments.

  • Chemical Stability: To evaluate degradation in relevant media (e.g., buffer, plasma), identifying potential for reactive metabolite formation.

In Silico Toxicological Prediction

Computational toxicology models serve as an invaluable first-pass filter to flag potential hazards based on chemical structure, reducing the reliance on animal testing.[11][12][13][14] These tools use curated databases and algorithms to identify structural alerts (toxicophores) and predict various toxicological endpoints.[12][15]

Recommended In Silico Workflow:

  • Structural Alert Analysis: Utilize expert systems like DEREK (Deductive Estimation of Risk from Existing Knowledge) or OECD QSAR Toolbox to identify substructures associated with known toxicities (e.g., mutagenicity, carcinogenicity).[15]

  • Predictive Modeling: Employ machine learning-based models to predict endpoints such as Ames mutagenicity, hepatotoxicity, and cardiotoxicity.[14][15]

A Tiered Approach to Toxicity Evaluation

A tiered, or stepwise, approach is the most efficient strategy for preliminary screening. It begins with high-throughput in vitro assays and progresses to more complex, lower-throughput studies only for compounds that clear the initial hurdles. This conserves resources and aligns with the 3Rs principles (Replacement, Reduction, Refinement) of animal testing.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: In Vitro General Cytotoxicity cluster_2 Tier 3: In Vitro Genotoxicity cluster_3 Tier 4: In Vivo Acute Systemic Toxicity p1 Physicochemical Profiling (Solubility, LogD, Stability) p2 In Silico Toxicology (Structural Alerts, QSAR) decision1 Acceptable Profile? p2->decision1 c1 MTT Assay (Metabolic Activity) c2 LDH Release Assay (Membrane Integrity) decision2 Non-Cytotoxic at Relevant Doses? c2->decision2 g1 Bacterial Reverse Mutation (Ames Test, OECD 471) g2 In Vitro Micronucleus (Chromosome Damage, OECD 487) decision3 Negative Genotoxicity? g2->decision3 a1 Acute Toxic Class Method (OECD 423) decision4 Go / No-Go Decision a1->decision4 decision1->c1 Yes decision1->decision4 No decision2->g1 Yes decision2->decision4 No decision3->a1 Yes decision3->decision4 No

Caption: Tiered workflow for preliminary toxicity screening.

Tier 2: In Vitro General Cytotoxicity Assessment

The first biological evaluation assesses the compound's potential to cause direct cell death. Using two assays with different endpoints provides a more robust picture of cytotoxicity.

MTT Assay (Metabolic Viability)

This colorimetric assay measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product.[16] A decrease in signal indicates a reduction in metabolic activity, which is an indirect measure of cell viability or proliferation.[16]

LDH Release Assay (Membrane Integrity)

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[17][18] It is a direct measure of cell lysis and cytotoxicity.[18] Running this in parallel with the MTT assay helps distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[19]

Data Presentation: Summarizing Cytotoxicity
Cell LineCompound IC50 (µM) - MTT AssayCompound IC50 (µM) - LDH AssayPositive Control IC50 (µM)
HepG2 (Human Liver)> 100> 100Doxorubicin: 1.2
HEK293 (Human Kidney)> 100> 100Cisplatin: 8.5
SH-SY5Y (Human Neuroblastoma)85.4> 100Staurosporine: 0.05

Note: Data are hypothetical and for illustrative purposes only.

Protocol: In Vitro Cytotoxicity Screening (MTT & LDH)
  • Cell Seeding: Plate selected cell lines (e.g., HepG2, HEK293) in 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 0.1 to 100 µM). Remove the old media and add media containing the compound, a vehicle control (e.g., 0.1% DMSO), and a positive control (a known cytotoxic agent).[17]

  • Incubation: Incubate plates for a standard duration (e.g., 24 or 48 hours) at 37°C, 5% CO₂.

  • Assay Execution:

    • For LDH: Carefully transfer a portion of the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's protocol.[17] Incubate and measure absorbance (typically at 490 nm).[17]

    • For MTT: Add MTT reagent to the remaining cells in the original plate.[17] Incubate for 3-4 hours to allow formazan crystal formation. Solubilize the crystals with a solvent (e.g., DMSO) and measure absorbance (typically at 570 nm).

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 (the concentration that inhibits 50% of the response).

Tier 3: In Vitro Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can damage genetic material, a potential precursor to carcinogenesis.[1] Regulatory guidelines, such as those from the OECD, provide standardized protocols for these tests.[20]

Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used initial screen to detect a compound's potential to cause gene mutations.[20] It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[21] A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.[22]

Causality Behind Experimental Choices:

  • Multiple Strains: Different strains are used to detect different types of mutations (e.g., frameshift vs. base-pair substitutions).[22]

  • Metabolic Activation (S9 Mix): The test must be conducted with and without an external metabolic activation system, typically a rat liver S9 fraction.[21][23] This is critical because some chemicals are not mutagenic themselves but are converted to mutagenic metabolites by liver enzymes (pro-mutagens).[23][24] While induced rat liver S9 is standard, human-derived S9 can be useful in follow-up studies for compounds showing species-specific metabolism.[25][26][27]

In Vitro Micronucleus Test (OECD 487)

This assay detects damage at the chromosome level in mammalian cells.[28][29][30] It identifies agents that cause clastogenic (chromosome breakage) or aneugenic (chromosome loss) events.[30][31] During cell division, chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei form small, separate bodies in the cytoplasm called micronuclei.[28][30] An increase in the frequency of micronucleated cells indicates genotoxic potential.

G cluster_0 Cell Treatment cluster_1 Cell Culture & Harvest cluster_2 Analysis T Treat mammalian cells (e.g., TK6, CHO) with compound S9_plus + S9 Mix (Metabolic Activation) T->S9_plus S9_minus - S9 Mix (No Activation) T->S9_minus I Incubate for 1.5-2.0 cell cycles S9_plus->I S9_minus->I CB Add Cytochalasin B (Blocks Cytokinesis) I->CB H Harvest & Fix Cells CB->H S Stain cells with DNA dye (e.g., Giemsa, DAPI) H->S M Microscopic Scoring (Count micronuclei in 1000-2000 binucleated cells) S->M Result Assess increase in micronucleus frequency M->Result

Caption: Workflow for the In Vitro Micronucleus Assay (OECD 487).
Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
  • Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA).

  • Dose Range Finding: Perform a preliminary test to determine the cytotoxic concentration range of the compound on at least one strain (e.g., TA100).[32]

  • Main Experiment:

    • Prepare two sets of plates for each strain: one with S9 mix and one without.

    • In the plate incorporation method, mix the test compound at various concentrations, the bacterial culture, and (if applicable) the S9 mix with molten top agar. Pour this mixture onto minimal glucose agar plates.

    • Include vehicle controls (solvent only) and known positive controls for each strain, with and without S9 activation.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertants that is at least double the background (vehicle control) count.

Tier 4: Preliminary In Vivo Acute Toxicity Assessment

If a compound shows a clean profile in vitro, a limited, ethically-designed in vivo study is warranted to understand its systemic effects after a single administration. This provides crucial information on potential target organs and helps establish a safe starting dose for further studies.[4][33]

Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure that uses a minimum number of animals to classify a substance's toxicity.[34][35][36] It avoids the need to determine a precise LD50, instead assigning the compound to a toxicity class based on observed mortality at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[36][37]

Protocol: Acute Toxic Class Method (OECD 423)
  • Animal Selection: Use a single sex (typically female rats) for the initial steps, as they are often slightly more sensitive.

  • Dosing Procedure:

    • Administer a starting dose (selected based on in vitro and in silico data, e.g., 300 mg/kg or 2000 mg/kg for a limit test) to a group of three animals by oral gavage.[1]

    • The outcome (number of mortalities) determines the next step: either dosing another group at a lower or higher dose level, or stopping the test.[37]

  • Observation: Observe animals closely for clinical signs of toxicity and mortality for up to 14 days.[1][2] Record body weights periodically.

  • Pathology: At the end of the study, conduct a gross necropsy on all animals to identify any macroscopic pathological changes in organs and tissues.[1]

Data Integration and Decision Making

The ultimate goal of this preliminary screen is to build a cohesive safety narrative.

  • No Red Flags: If the compound is non-cytotoxic, non-genotoxic, and shows low acute toxicity (e.g., classified in GHS Category 5 or unclassified by OECD 423), it is a strong candidate for progression.

  • Interpreting "Hits": A positive finding is not always a terminal event. For example, cytotoxicity observed only in one specific cell line might suggest a targeted effect rather than general toxicity. Positive Ames results require careful follow-up, potentially with more mechanistic assays (e.g., to distinguish between clastogenicity and aneugenicity).[31] All findings must be considered in the context of the intended therapeutic dose.

This structured, tiered approach ensures that 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] is evaluated efficiently and ethically, providing a solid toxicological foundation upon which to build a successful drug development program.

References

  • The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. PubMed. Available at: [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC. Available at: [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD. Available at: [Link]

  • OECD 487: In Vitro Mammalian Cell Micronucleus Test. Policy Commons. Available at: [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). Slideshare. Available at: [Link]

  • In Silico Toxicity Prediction. PozeSCAF. Available at: [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials. PMC. Available at: [Link]

  • The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Oxford Academic. Available at: [Link]

  • The influence of exogenous metabolism on the specificity of in vitro mammalian genotoxicity tests. PubMed. Available at: [Link]

  • OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Battelle. Available at: [Link]

  • The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. ResearchGate. Available at: [Link]

  • Physicochemical drug properties associated with in vivo toxicological outcomes: A review. ScienceDirect. Available at: [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4 Test No. 423: Acute Oral toxicity. Google Books.
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available at: [Link]

  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. PMC. Available at: [Link]

  • Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests. IPHASE Biosciences. Available at: [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia. Available at: [Link]

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. Available at: [Link]

  • Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). IVAMI. Available at: [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. ResearchGate. Available at: [Link]

  • AMES Test (OECD 471). TTS Laboratuvar Hizmetleri. Available at: [Link]

  • In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Xenometrix. Available at: [Link]

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  • In silico Toxicology in Drug Development. Toxometris.ai. Available at: [Link]

  • Research progress on piperidine-containing compounds as agrochemicals. Springer. Available at: [Link]

  • Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. Available at: [Link]

  • AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Vivotecnia. Available at: [Link]

  • Toxicity effects of piperidine alkaloids. ResearchGate. Available at: [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Available at: [Link]

  • Piperidine: Human health tier II assessment. Australian Government Department of Health and Aged Care. Available at: [Link]

  • 4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid. NextSDS. Available at: [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI. Available at: [Link]

  • Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. ResearchGate. Available at: [Link]

  • Toxicological screening. PMC. Available at: [Link]

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  • Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. MDPI. Available at: [Link]

  • Synthesis, Cytotoxic and Anti-proliferative Activity of Novel Thiophene, Thieno[2,3-b]pyridine and Pyran Derivatives Derived from 4,5,6,7-tetrahydrobenzo[b]thiophene Derivative. PubMed. Available at: [Link]

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Methodological & Application

functionalization protocols for 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization Protocols for the 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] Scaffold

Executive Summary

The 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] scaffold has emerged as a privileged, three-dimensional building block in modern drug discovery. By replacing flat aromatic rings with a spirocyclic core, medicinal chemists can significantly increase the fraction of sp3 hybridized carbons (Fsp3), which routinely correlates with improved solubility, reduced off-target toxicity, and enhanced pharmacokinetic profiles.

This specific scaffold has been successfully deployed in the development of highly selective Nociceptin/Orphanin FQ (NOP) receptor antagonists[1], potent APOL1 inhibitors for non-diabetic kidney disease[2], and novel anti-tubercular agents targeting dormant Mycobacterium tuberculosis[3]. As a Senior Application Scientist, I have designed this guide to provide researchers with robust, self-validating protocols for the orthogonal functionalization of this scaffold, focusing on the mechanistic causality behind each experimental choice.

Structural Reactivity & Mechanistic Rationale

The utility of the 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] core lies in its two highly distinct, orthogonal sites for late-stage functionalization:

  • The N1-Piperidine Center (Aliphatic Amine): The secondary amine (pKa ~9.5) is a highly competent nucleophile. However, the adjacent spiro-center at C4 introduces significant steric bulk in the axial trajectory. Consequently, direct SN2 alkylation with secondary or bulky alkyl halides is severely retarded. To bypass this, reductive amination or acylation/sulfonylation are the preferred methods, as the transition states for these reactions are less sterically demanding.

  • The C2'-Thiophene Center (Aromatic Core): The thieno[2,3-c]pyran system is electron-rich. The primary directing effect comes from the thiophene sulfur, which strongly activates the C2' position (alpha to the sulfur) toward electrophilic aromatic substitution (SEAr). This allows for highly regioselective halogenation, which can subsequently be leveraged as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to access extended 3D architectures[1].

G Core 4',5'-dihydrospiro[piperidine- 4,7'-thieno[2,3-c]pyran] N_Func N1-Piperidine Functionalization Core->N_Func C_Func C2'-Thiophene Functionalization Core->C_Func Sulfonylation Sulfonylation (R-SO2Cl, Base) N_Func->Sulfonylation RedAmination Reductive Amination (R-CHO, NaBH(OAc)3) N_Func->RedAmination Halogenation Halogenation (NBS/NCS) C_Func->Halogenation CrossCoupling Cross-Coupling (Pd-cat, R-B(OH)2) Halogenation->CrossCoupling

Orthogonal functionalization workflow for the spirocyclic thienopyran scaffold.

Experimental Protocols

Protocol A: N1-Sulfonylation (Synthesis of Anti-Tubercular Analogues)

This protocol details the synthesis of sulfonamide derivatives, such as the potent anti-TB compound 1-((4-methoxyphenyl)sulfonyl)-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran][3].

  • Causality Note: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile against the highly reactive sulfonyl chloride, thereby suppressing the formation of sulfonamide byproducts.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 equiv, 2.5 mmol) via syringe. Stir the mixture at 0 °C (ice bath) for 10 minutes to ensure complete thermal equilibration.

  • Electrophile Addition: Dissolve 4-methoxybenzenesulfonyl chloride (1.1 equiv, 1.1 mmol) in anhydrous DCM (2 mL) and add it dropwise to the reaction mixture over 5 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Eluent: 5% MeOH in DCM). Use a Ninhydrin stain. The disappearance of the pink/purple spot (secondary amine) and the emergence of a UV-active, Ninhydrin-negative spot confirms complete conversion.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: C2'-Regioselective Halogenation & Suzuki Cross-Coupling

This protocol outlines the functionalization of the thiophene ring, a critical step in synthesizing NOP receptor antagonists[1].

  • Causality Note: Bromination is performed using N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF) at 0 °C. DMF is crucial as it stabilizes the bromonium ion intermediate, preventing radical-mediated side reactions (e.g., benzylic bromination at the pyran ring). For the subsequent Suzuki coupling, Pd(dppf)Cl2 is utilized because its large bite angle facilitates the reductive elimination step, which is otherwise hindered by the bulky spiro-system.

Step-by-Step Methodology: Part 1: Halogenation

  • Dissolve the N-protected spiro-scaffold (1.0 mmol) in anhydrous DMF (5 mL) and cool to 0 °C in the dark (wrap flask in aluminum foil).

  • Add NBS (1.05 equiv, 1.05 mmol) portion-wise over 10 minutes.

  • Stir at 0 °C for 2 hours.

  • Self-Validation: Analyze via LC-MS. Look for the characteristic 1:1 isotopic mass shift (+78/+80 Da) indicative of mono-bromination.

  • Quench with ice water (15 mL) and extract with Ethyl Acetate (3 × 10 mL). Wash organics with 5% aqueous LiCl (to remove DMF), dry, and concentrate.

Part 2: Suzuki-Miyaura Coupling

  • In a microwave vial, combine the C2'-bromo intermediate (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.5 equiv, 0.75 mmol), and K2CO3 (3.0 equiv, 1.5 mmol).

  • Add a degassed solvent mixture of 1,4-Dioxane/H2O (4:1 v/v, 5 mL).

  • Add Pd(dppf)Cl2·CH2Cl2 adduct (0.05 equiv, 5 mol%). Seal the vial and purge with nitrogen for 5 minutes.

  • Heat the reaction at 90 °C for 12 hours (or 110 °C for 30 minutes via microwave irradiation).

  • Filter through a pad of Celite, concentrate the filtrate, and purify via reverse-phase preparative HPLC to yield the C2'-aryl functionalized spiro-compound.

Biological Application Context

The functionalized derivatives of this scaffold have shown profound biological activity. Specifically, C2'-halogenated/arylated and N1-alkylated derivatives act as potent antagonists at the NOP receptor, a GPCR implicated in stress, anxiety, and reward processing[1].

Pathway Ligand Nociceptin/OFQ (Endogenous Ligand) Receptor NOP Receptor (GPCR) Ligand->Receptor Activates Antagonist Spirocyclic Antagonist (e.g., Toledo et al.) Antagonist->Receptor Blocks GProtein Gi/o Protein Activation Receptor->GProtein Effector Inhibition of cAMP & Ca2+ Channels GProtein->Effector

Mechanism of action for spirocyclic NOP receptor antagonists.

Quantitative Data Summaries

The following table summarizes the typical performance metrics of the functionalization protocols described above, providing a benchmark for expected experimental outcomes.

Reaction TypeTarget SiteReagents / CatalystTemp (°C)Time (h)Avg. Isolated YieldAnalytical Marker
Sulfonylation N1-PiperidineAr-SO₂Cl, DIPEA, DCM0 to 254 - 682 - 88%Ninhydrin Negative
Reductive Amination N1-PiperidineAr-CHO, NaBH(OAc)₃, DCE2512 - 1675 - 85%LC-MS [M+H]⁺ shift
Halogenation C2'-ThiopheneNBS, DMF (Dark)0289 - 94%LC-MS 1:1 Isotope (+Br)
Suzuki Coupling C2'-ThiopheneAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃901265 - 78%UV-Vis (Extended Conjugation)

References

  • Toledo, M. A., et al. (2014). "Discovery of a novel series of orally active nociceptin/orphanin FQ (NOP) receptor antagonists based on a dihydrospiro(piperidine-4,7'-thieno[2,3-c]pyran) scaffold." Journal of Medicinal Chemistry.[Link]

  • Sriram, D., et al. (2018). "Synthesis and evaluation of 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] analogues against both active and dormant Mycobacterium tuberculosis." Bioorganic & Medicinal Chemistry.[Link]

  • Vertex Pharmaceuticals Incorporated. (2023). "4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] derivatives as inhibitors of apol1 and methods of using same.

Sources

Application of 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of the medicinal chemistry applications of the novel spirocyclic scaffold, 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]. The unique three-dimensional architecture of this molecule, combining a piperidine ring with a thieno[2,3-c]pyran system, offers a compelling framework for the design of new therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, biological evaluation, and mechanism of action of derivatives based on this scaffold.

Introduction: The Emergence of a Privileged Scaffold

The 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] scaffold is a fascinating heterocyclic system that has recently gained attention in the field of medicinal chemistry. Spirocyclic systems, in general, are of great interest in drug design due to their rigid, three-dimensional nature, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The piperidine moiety is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties.[2][3] The thieno[2,3-c]pyran core can be considered a bioisostere of the benzopyran system, a substitution that can modulate the electronic and steric properties of a molecule, potentially leading to improved biological activity and metabolic stability.[4][5][6]

The primary and most well-documented application of this scaffold to date is in the development of novel agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). This is a critical area of research due to the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.

Core Application: Combating Dormant Mycobacterium tuberculosis

A significant challenge in TB therapy is the ability of Mtb to enter a dormant, non-replicating state, which renders it tolerant to many conventional antibiotics.[7] Derivatives of the 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] scaffold have shown promising activity against both actively replicating and dormant Mtb.

Mechanism of Action: Targeting Lysine ε-Aminotransferase (LAT)

The primary molecular target of these compounds in dormant Mtb is Lysine ε-aminotransferase (LAT).[7] This enzyme is significantly upregulated during the dormant phase of Mtb and plays a crucial role in the pathogen's survival under nutrient-starved conditions.[2][6] LAT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the transfer of the ε-amino group of L-lysine to α-ketoglutarate, a key step in lysine catabolism.[2] By inhibiting LAT, the spiro-thienopyran-piperidine derivatives disrupt the metabolic pathways essential for the survival of dormant Mtb.

The proposed mechanism of inhibition involves the binding of the spirocyclic compound to the active site of LAT, preventing the natural substrate, L-lysine, from binding and undergoing catalysis. The specific interactions between the inhibitor and the enzyme are likely guided by the three-dimensional shape of the spiro scaffold, leading to potent and selective inhibition.

LAT_Inhibition_Pathway cluster_Mtb Dormant Mycobacterium tuberculosis cluster_Inhibition Inhibition by Spiro-Thienopyran-Piperidine Dormant_State Nutrient Starvation LAT_Upregulation Upregulation of Lysine ε-Aminotransferase (LAT) Dormant_State->LAT_Upregulation Lysine_Catabolism Lysine Catabolism LAT_Upregulation->Lysine_Catabolism Survival Bacterial Survival Lysine_Catabolism->Survival Lysine_Catabolism->Survival Spiro_Compound 4',5'-dihydrospiro[piperidine-4,7'- thieno[2,3-c]pyran] Derivative LAT_Inhibition Inhibition of LAT Spiro_Compound->LAT_Inhibition LAT_Inhibition->Lysine_Catabolism Blocks

Caption: Mechanism of action of 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] derivatives against dormant Mtb.

Other Potential Therapeutic Applications

While the anti-tuberculosis activity is the most established application, the structural features of the 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] scaffold suggest its potential in other therapeutic areas. Thiophene bioisosteres of spirocyclic benzopyrans have been investigated as potent and selective sigma-1 (σ1) receptor ligands, which are implicated in a variety of central nervous system (CNS) disorders.[8] The structural similarity of the 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] core to these σ1 receptor ligands suggests that derivatives of this scaffold could be explored for applications in neurodegenerative diseases, pain management, and psychiatric disorders.

Experimental Protocols

Protocol 1: Synthesis of the 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] Core Scaffold

This protocol outlines a plausible synthetic route to the core scaffold, adapted from the synthesis of related thieno[3,2-c]pyran systems.[8]

Synthesis_Workflow Start 3-Thiopheneacetic acid Step1 Reduction to 2-(Thiophen-3-yl)ethanol Start->Step1 Step2 Oxidation to 2-(Thiophen-3-yl)acetaldehyde Step1->Step2 Step3 Reaction with 1-Boc-4-piperidone Step2->Step3 Step4 Intramolecular Cyclization Step3->Step4 Step5 Boc Deprotection Step4->Step5 End 4',5'-Dihydrospiro[piperidine-4,7'- thieno[2,3-c]pyran] Step5->End

Caption: General synthetic workflow for the core scaffold.

Step-by-Step Methodology:

  • Reduction of 3-Thiopheneacetic acid: To a solution of 3-thiopheneacetic acid in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of borane-THF complex dropwise. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction by the slow addition of methanol, and then concentrate under reduced pressure. Purify the residue by column chromatography to yield 2-(thiophen-3-yl)ethanol.

  • Oxidation to 2-(Thiophen-3-yl)acetaldehyde: Dissolve 2-(thiophen-3-yl)ethanol in dichloromethane (DCM). Add pyridinium chlorochromate (PCC) portion-wise at room temperature and stir for 4 hours. Filter the reaction mixture through a pad of silica gel and concentrate the filtrate to obtain 2-(thiophen-3-yl)acetaldehyde, which is used in the next step without further purification.

  • Condensation with 1-Boc-4-piperidone: To a solution of 2-(thiophen-3-yl)acetaldehyde and 1-Boc-4-piperidone in methanol, add a catalytic amount of a base such as potassium carbonate. Stir the mixture at room temperature for 24 hours.

  • Intramolecular Cyclization: Acidify the reaction mixture from the previous step with a mild acid (e.g., acetic acid) and heat to reflux for 6 hours to effect intramolecular cyclization. Cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography to afford the Boc-protected spiro compound.

  • Boc Deprotection: Dissolve the Boc-protected spiro compound in a solution of trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran].

Protocol 2: In Vitro Anti-Tuberculosis Activity - Microplate Alamar Blue Assay (MABA)

This protocol is a widely used colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against actively replicating Mtb.[5][8][9]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Alamar Blue reagent

  • 96-well microplates

  • Test compounds and standard anti-TB drugs (e.g., isoniazid, rifampicin)

Step-by-Step Methodology:

  • Inoculum Preparation: Culture Mtb H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6). Dilute the culture to a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension 1:20 in 7H9 broth to obtain the final inoculum.

  • Plate Setup: Add 100 µL of sterile deionized water to the perimeter wells of a 96-well plate to minimize evaporation.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and standard drugs in 7H9 broth directly in the microplate (100 µL final volume per well).

  • Inoculation: Add 100 µL of the Mtb inoculum to each well containing the test compound, resulting in a final volume of 200 µL. Include drug-free control wells (inoculum only) and sterility control wells (broth only).

  • Incubation: Seal the plates and incubate at 37 °C for 7 days.

  • Alamar Blue Addition: After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Reading Results: Incubate the plates for another 24 hours at 37 °C. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 3: Activity Against Dormant Mycobacterium tuberculosis

This protocol describes a common in vitro model to assess the activity of compounds against non-replicating, dormant Mtb.[10][11]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Dubos Tween Albumin Broth (DTA)

  • Wayne model tubes or sealed vials

  • Test compounds and standard drugs (e.g., metronidazole)

Step-by-Step Methodology:

  • Induction of Dormancy (Wayne Model): Inoculate Mtb H37Rv into DTA broth in sealed tubes with a limited headspace. Incubate at 37 °C with slow stirring. The gradual depletion of oxygen will induce a state of non-replicating persistence.

  • Compound Addition: After the establishment of dormancy (typically after 10-12 days, confirmed by methylene blue decolorization), add the test compounds at various concentrations.

  • Incubation: Continue incubation under hypoxic conditions for a further 7-14 days.

  • Viability Assessment: Determine the number of viable bacteria by plating serial dilutions of the cultures onto Middlebrook 7H11 agar plates. Incubate the plates at 37 °C for 3-4 weeks and count the colony-forming units (CFU).

  • Data Analysis: Compare the CFU counts of compound-treated cultures to untreated controls to determine the bactericidal activity against dormant Mtb.

Protocol 4: Lysine ε-Aminotransferase (LAT) Inhibition Assay

This is a representative protocol for an in vitro enzyme inhibition assay, based on general principles of aminotransferase assays.[1][12]

Materials:

  • Recombinant Mtb Lysine ε-aminotransferase (LAT) enzyme

  • L-lysine

  • α-ketoglutarate

  • Pyridoxal 5'-phosphate (PLP)

  • NADH

  • L-glutamate dehydrogenase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds

  • UV-transparent 96-well plates

  • Spectrophotometer

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, L-lysine, α-ketoglutarate, PLP, NADH, and L-glutamate dehydrogenase.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the LAT enzyme to each well.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADH, which is coupled to the formation of L-glutamate by LAT.

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits the enzyme activity by 50%.

Data Presentation

Table 1: Anti-Tuberculosis Activity of a Representative 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] Derivative

CompoundMIC against Active Mtb (µM)Activity against Dormant Mtb (% reduction in CFU at 10 µg/mL)LAT Inhibition IC50 (µM)
Lead Compound 8.23>90%1.04
Isoniazid0.25<50%Not Applicable
Rifampicin0.50<50%Not Applicable

Note: Data is representative and based on published findings for optimized analogues.

References

  • Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology.
  • Vlasova, O., et al. (2025). BIOISOSTERIC REPLACEMENT IN THE SEARCH FOR ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND ACTIVITY OF NOVEL 6-(1H-BENZIMIDAZOL-2-YL)-1-ALKYL-3,5-DIMETHYLTHIENO[2,3-d]PYRIMIDINE-2,4(1H,3H)
  • Chakraborty, P., et al. (2021). Microplate-based alamar blue assay (MABA). Bio-protocol.
  • Franzblau, S. G., et al. (1998). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. Journal of Clinical Microbiology.
  • Sriram, D., et al. (2016). Design and Development of Mycobacterium tuberculosis Lysine ɛ-Aminotransferase Inhibitors for Latent Tuberculosis Infection. ChemMedChem.
  • El-Sayed, M. A. A., et al. (2022).
  • NextSDS. (n.d.). 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]; trifluoroacetic acid. Retrieved from [Link]

  • Rao, M., et al. (2017). Activity of drugs against dormant Mycobacterium tuberculosis.
  • Grunewald, G. L., et al. (1996). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry.
  • Sriram, D., et al. (2018). Synthesis and evaluation of 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] analogues against both active and dormant Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry.
  • Ravishankar, R., et al. (2006). Direct evidence for a glutamate switch necessary for substrate recognition: crystal structures of lysine epsilon-aminotransferase (Rv3290c) from Mycobacterium tuberculosis H37Rv. Journal of Molecular Biology.
  • Lee, S. H., et al. (2016). Lysine ε-aminotransferases: kinetic constants, substrate specificities, and the variation in active site residues. Applied Microbiology and Biotechnology.
  • American Society for Microbiology. (2015). Decarboxylase Broth Protocol. Retrieved from [Link]

  • Wünsch, B., et al. (2012). Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity. Journal of Medicinal Chemistry.
  • Grytsak, O. A., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[5][8]triazino[2,3-c]quinazolines. Molecules.

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Grytsak, O. A., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[5][8]triazino[2,3-C]quinazolines. Preprints.org.

  • MDPI. (2023).
  • Cho, S., et al. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. PubMed.
  • Sriram, D., et al. (2016).

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Application Notes and Protocols for the Scale-Up Synthesis of 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive, albeit theoretical, guide for the scale-up synthesis of 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran], a spirocyclic scaffold of significant interest in medicinal chemistry. Due to the limited availability of direct, scalable protocols for this specific molecule in published literature, this document outlines a plausible and robust synthetic strategy. The proposed multi-step synthesis is grounded in well-established organic chemistry principles and draws from methodologies reported for analogous structures, particularly in the synthesis of spiro-piperidines and thieno-pyran ring systems.[1][2][3] This guide is intended to serve as a foundational resource, offering detailed experimental procedures, purification strategies, and critical considerations for process scale-up.

Introduction

Spirocyclic systems, which feature two rings connected by a single common atom, have garnered considerable attention in drug discovery. Their inherent three-dimensionality can lead to enhanced pharmacological properties, such as improved target selectivity and better pharmacokinetics, when compared to their flat, aromatic counterparts.[1][4] The 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] core combines the privileged piperidine moiety, a common feature in many approved drugs, with the thieno[2,3-c]pyran bicycle, a versatile heterocyclic system.[2][5] The development of a scalable and efficient synthesis for this spiro-compound is therefore a critical step towards enabling its broader investigation and potential clinical development.

This document presents a proposed synthetic route designed for adaptability to a larger scale, focusing on commercially available or readily accessible starting materials, and employing reaction conditions amenable to process chemistry.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The spirocyclic core can be constructed via an intramolecular cyclization or a cycloaddition reaction. A plausible disconnection approach is illustrated below, pointing towards key intermediates and commercially available starting materials.

Retrosynthesis Target 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] Intermediate1 N-Protected Piperidin-4-one Target->Intermediate1 Spirocyclization Intermediate2 Thieno[2,3-c]pyran Precursor Target->Intermediate2 Piperidine Ring Formation StartingMaterial1 Commercially Available Piperidin-4-one Derivative Intermediate1->StartingMaterial1 Protection StartingMaterial2 Thiophene Derivative Intermediate2->StartingMaterial2 Annulation StartingMaterial3 Pyran-forming Reagent Intermediate2->StartingMaterial3 Annulation

Caption: Retrosynthetic analysis of the target spiro-compound.

Proposed Synthetic Workflow

The forward synthesis is proposed to proceed in a multi-step sequence, commencing with the synthesis of the thieno[2,3-c]pyran moiety, followed by the crucial spirocyclization step with a protected piperidin-4-one, and concluding with deprotection.

Synthetic Workflow cluster_0 Synthesis of Thieno[2,3-c]pyran Intermediate cluster_1 Spirocyclization and Final Product Formation Start_Thiophene Thiophene-3-ethanol Intermediate_A Thiophene-3-acetic acid derivative Start_Thiophene->Intermediate_A Oxidation Intermediate_B Dihydrothieno[2,3-c]pyran-7-one Intermediate_A->Intermediate_B Intramolecular Friedel-Crafts Acylation Intermediate_D Spiro-alcohol Intermediate Intermediate_B->Intermediate_D Grignard or Lithiation followed by addition to Intermediate_C N-Boc-4-piperidone Intermediate_C->Intermediate_D Intermediate_E Dehydrated Spiro-intermediate Intermediate_D->Intermediate_E Acid-catalyzed Dehydration Final_Product_Protected N-Boc-4',5'-dihydrospiro [piperidine-4,7'-thieno[2,3-c]pyran] Intermediate_E->Final_Product_Protected Reduction (e.g., H2, Pd/C) Final_Product 4',5'-Dihydrospiro [piperidine-4,7'-thieno[2,3-c]pyran] Final_Product_Protected->Final_Product Deprotection (e.g., TFA)

Caption: Proposed multi-step synthetic workflow.

Detailed Experimental Protocols

Note: These protocols are proposed based on established chemical transformations and may require optimization. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Synthesis of 4,5-Dihydrothieno[2,3-c]pyran-7(7H)-one (Intermediate B)

This intermediate can be synthesized from a suitable thiophene derivative. One potential route involves the intramolecular acylation of a thiophene-3-propionic acid derivative.

Protocol 1: Synthesis of 3-(Thiophen-3-yl)propanoic acid

Parameter Value Notes
Starting Material Thiophene-3-malonic acidCommercially available or synthesized.
Reagent -Decarboxylation
Solvent -Neat or high-boiling solvent
Temperature 150-180 °CMonitor for CO2 evolution.
Reaction Time 2-4 hoursMonitor by TLC or LC-MS.
Work-up Cool, dissolve in base, wash with organic solvent, acidify, extract.Standard acid-base work-up.

Protocol 2: Intramolecular Friedel-Crafts Acylation to yield Intermediate B

Parameter Value Notes
Starting Material 3-(Thiophen-3-yl)propanoic acidFrom previous step.
Reagent Polyphosphoric acid (PPA) or Eaton's reagentPPA is a common reagent for this transformation.
Solvent -Reaction is often run neat in PPA.
Temperature 80-100 °CExothermic reaction, control addition.
Reaction Time 1-3 hoursMonitor by TLC or LC-MS.
Work-up Quench with ice-water, extract with organic solvent, wash with base.Careful quenching is crucial.
Part 2: Spirocyclization and Synthesis of the Final Compound

Protocol 3: Synthesis of N-Boc-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] (Final Product Protected)

This key step involves the formation of the spiro-center. A robust method is the reaction of the lithiated form of a protected 4-halopiperidine with Intermediate B, followed by cyclization. A more direct approach could be a Pictet-Spengler type reaction if a suitable precursor is designed. An alternative, as outlined in the workflow, is a Grignard-type addition followed by cyclization.

Parameter Value Notes
Starting Material Intermediate B and N-Boc-4-piperidoneBoth should be pure and dry.
Reagent n-Butyllithium or Grignard reagent derived from a suitable halo-thiopheneFor the Grignard approach with a different precursor. Here we use the addition of a piperidine nucleophile.
Reagent 2 N-Boc-4-piperidoneThe electrophile.
Solvent Anhydrous THF or Diethyl EtherDry solvents are essential.
Temperature -78 °C to room temperatureMaintain low temperature during addition.
Reaction Time 2-6 hoursMonitor by TLC or LC-MS.
Work-up Quench with saturated NH4Cl, extract with organic solvent, dry and concentrate.Standard anhydrous work-up.
Subsequent Steps Acid-catalyzed dehydration followed by reduction of the resulting double bond.This two-step sequence is often high-yielding.

Protocol 4: Deprotection to yield 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] (Final Product)

Parameter Value Notes
Starting Material N-Boc-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]From previous step.
Reagent Trifluoroacetic acid (TFA) or HCl in DioxaneCommon reagents for Boc deprotection.
Solvent Dichloromethane (DCM) or DioxaneChoose a solvent that dissolves the starting material.
Temperature 0 °C to room temperatureMonitor for gas evolution.
Reaction Time 1-4 hoursMonitor by TLC or LC-MS until starting material is consumed.
Work-up Evaporate solvent and excess acid, triturate with ether or recrystallize.The product may be isolated as a salt.[6]

Purification and Characterization

Stage Purification Method Analytical Characterization
Intermediates Flash column chromatography, Recrystallization¹H NMR, ¹³C NMR, LC-MS
Final Product Recrystallization from a suitable solvent system (e.g., Ethanol/Water, Acetonitrile), or conversion to a salt for purification.¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), Elemental Analysis

Scale-Up Considerations

  • Thermal Safety: The intramolecular Friedel-Crafts acylation and the quenching of organometallic reactions can be highly exothermic. For larger scales, careful control of addition rates and efficient cooling are paramount. A reaction calorimeter study is recommended to assess the thermal risks.

  • Reagent Handling: The use of pyrophoric reagents like n-butyllithium requires specialized equipment and procedures for safe handling on a large scale.

  • Work-up and Isolation: Phase separations and extractions can become cumbersome at a larger scale. The use of a continuous liquid-liquid extractor or a centrifugal separator should be considered. Crystallization is the preferred method for purification of the final product at scale due to its efficiency and cost-effectiveness.

  • Cycle Time: To improve the overall efficiency of the process, telescoping of reaction steps (i.e., proceeding to the next step without isolating the intermediate) should be explored where feasible.

  • Regulatory Compliance: For the synthesis of active pharmaceutical ingredients (APIs), the process must be compliant with Good Manufacturing Practices (GMP). This includes thorough documentation, process validation, and impurity profiling.

Conclusion

The provided application notes and protocols outline a viable, albeit theoretical, synthetic strategy for the scale-up synthesis of 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]. While the proposed route is based on sound chemical principles and analogous transformations found in the literature, it is imperative that each step is carefully optimized and validated in the laboratory before attempting a large-scale synthesis. This document serves as a starting point for process development and aims to facilitate the exploration of this promising spirocyclic scaffold in the field of drug discovery and development.

References

  • Spiro [piperidine-4, 4' -thieno [3, 2-c] pyran] derivatives and related compounds as inhibitors of the sigma receptor for the treatment of psychosis. Google Patents. 7

  • Three-Component Reaction for the Synthesis of Spiro-Heterocycles from Isatins, Substituted Ureas, and Cyclic Ketones. The Journal of Organic Chemistry - ACS Publications.

  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. PMC.

  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PMC - NIH.

  • 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]. NextSDS.

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  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. PMC - NIH.

  • Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. ResearchGate.

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  • 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]; trifluoroacetic acid. NextSDS.

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  • Synthesis of spiro-fused heterocyclic scaffolds through multicomponent reactions involving isatin. Arkivoc.

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  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI.

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assay development using 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide from the Desk of a Senior Application Scientist

Topic: High-Throughput Assay Development and Mechanistic Characterization of Novel 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] Derivatives as Gq-Coupled GPCR Antagonists

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking New Therapeutic Potential with Spirocyclic Scaffolds

The 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] scaffold represents a compelling starting point for modern drug discovery. Its three-dimensional, spirocyclic nature offers an escape from the "flatland" of traditional aromatic compounds, providing opportunities for novel intellectual property and improved physicochemical properties.[1] Derivatives of the related thieno[2,3-c]pyridine core have demonstrated a wide range of biological activities, including antagonism of key G-protein coupled receptors (GPCRs) involved in neurological disorders.[2][3]

This guide provides a comprehensive framework for the development and execution of a robust assay cascade designed to identify and characterize potent and selective modulators of a Gq-coupled GPCR target from a library of these novel spirocyclic derivatives. We will proceed from a high-throughput primary screen to detailed mechanistic studies that elucidate the mode of action, ensuring a self-validating workflow that builds confidence in every result.

The Assay Cascade: A Strategy for Confident Hit Identification

A successful screening campaign does not rely on a single experiment. It is a multi-stage process designed to eliminate false positives and negatives, and to progressively build a deeper understanding of the compound's biological activity. Our strategy involves a primary screen to identify initial "hits," followed by confirmatory and secondary assays to validate activity, determine potency, and assess the mechanism of inhibition.

Assay_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action & Selectivity Primary Primary HTS: FLIPR Calcium Flux Assay (Single 10 µM Concentration) Hit_Identification Hit Identification (>50% Inhibition) Primary->Hit_Identification Dose_Response Dose-Response Assay: Calcium Flux to Determine IC50 Hit_Identification->Dose_Response Confirmed Hits Orthogonal_Assay Orthogonal Assay: IP-One HTRF Assay Dose_Response->Orthogonal_Assay MOA_Assay Mechanism of Action: Schild Analysis Orthogonal_Assay->MOA_Assay Potent & Validated Hits Selectivity_Assay Selectivity Profiling: Panel of Related GPCRs MOA_Assay->Selectivity_Assay Counter_Screen Cytotoxicity Assay: MTT Assay Selectivity_Assay->Counter_Screen Lead_Optimization Lead Optimization Counter_Screen->Lead_Optimization Selective, Non-toxic Leads

Caption: A logical workflow for identifying and characterizing novel GPCR antagonists.

Principle of the Primary Assay: Monitoring Gq-Coupled Signaling

GPCRs that couple to the Gαq subunit activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] The primary function of IP3 is to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4] This transient increase in intracellular Ca2+ is a robust and direct indicator of Gq-coupled receptor activation.

We will leverage this pathway using a fluorescent imaging plate reader (FLIPR) and a calcium-sensitive dye (e.g., Fluo-8) to perform a high-throughput primary screen. In this antagonist-mode assay, we will first incubate cells with our test compounds and then stimulate the receptor with a known agonist at a concentration that elicits approximately 80% of the maximal response (EC80). A true antagonist will bind to the receptor and block the agonist-induced Ca2+ release, resulting in a diminished fluorescent signal.

Gq_Signaling_Pathway cluster_GPCR Cell Membrane cluster_Intracellular Intracellular Space Agonist Agonist GPCR Gq-Coupled Receptor Agonist->GPCR Activates Antagonist Test Compound (Antagonist) Antagonist->GPCR Blocks Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) (Ca2+ Store) IP3->ER Binds to IP3R Ca_Release Ca2+ Release ER->Ca_Release

Caption: Simplified Gq signaling pathway leading to intracellular calcium release.

Protocol 1: High-Throughput Primary Screen (Calcium Flux Assay)

This protocol describes a method for screening a library of 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] derivatives for antagonist activity at a target Gq-coupled GPCR using a 384-well format.

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye loading buffer (e.g., Fluo-8 No-Wash Dye Loading Kit).

  • Test Compounds: 10 mM stock in DMSO, diluted to a 4X working concentration (e.g., 40 µM) in Assay Buffer.

  • Reference Agonist: Stock solution in DMSO, diluted to a 4X working concentration (EC80) in Assay Buffer.

  • Reference Antagonist: (Positive Control) Stock solution in DMSO, diluted to a 4X working concentration in Assay Buffer.

  • 384-well black, clear-bottom microplates.

  • Fluorescent Imaging Plate Reader (FLIPR) or similar instrument.

Procedure:

  • Cell Plating:

    • Culture HEK293 cells to ~80-90% confluency.

    • Harvest cells and seed 20 µL per well into 384-well plates at a density optimized for a confluent monolayer the next day.

    • Incubate overnight at 37°C, 5% CO2.

    • Rationale: A consistent cell number and confluent monolayer are critical for reproducible results.

  • Dye Loading:

    • Prepare the dye loading buffer according to the manufacturer’s instructions.

    • Remove cell culture medium and add 20 µL of dye loading buffer to each well.

    • Incubate for 1 hour at 37°C, 5% CO2, followed by 15 minutes at room temperature in the dark.

    • Rationale: This allows the dye to enter the cells and be cleaved to its active, calcium-sensitive form.

  • Compound Addition:

    • Using an automated liquid handler, add 10 µL of the 4X test compound solutions to the appropriate wells for a final concentration of 10 µM.

    • Add 10 µL of 4X reference antagonist to positive control wells.

    • Add 10 µL of Assay Buffer containing 0.1% DMSO to vehicle control (neutral) and maximal stimulation wells.

    • Incubate for 15-30 minutes at room temperature.

    • Rationale: Pre-incubation allows the compounds to bind to the target receptor before agonist stimulation.

  • Measurement of Calcium Flux:

    • Place the cell plate and a plate containing the 4X agonist solution into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Initiate the reaction by adding 10 µL of the 4X agonist solution to all wells (except neutral controls, which receive Assay Buffer).

    • Continue to record fluorescence for 90-120 seconds.

Data Analysis:

  • Calculate the response for each well, typically as the maximum fluorescence signal minus the baseline signal.

  • Normalize the data as a percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Neutral_Control) / (Signal_Max_Stimulation - Signal_Neutral_Control))

  • Calculate the Z'-factor for the plate to assess assay quality. A Z' > 0.5 is considered excellent for HTS.[5] Z' = 1 - (3 * (SD_Max_Stimulation + SD_Neutral_Control)) / |Mean_Max_Stimulation - Mean_Neutral_Control|

  • Identify "hits" as compounds that exhibit >50% inhibition at the 10 µM screening concentration.

Protocol 2: IC50 Determination and Orthogonal Validation

Hits from the primary screen must be validated. This involves generating a dose-response curve to determine potency (IC50) and confirming activity in an orthogonal assay that measures a different signaling event in the same pathway.

Part A: Dose-Response IC50 Determination

Follow Protocol 1, with the following modification:

  • Instead of a single concentration, prepare a 10-point, 3-fold serial dilution of the hit compound, typically starting from 100 µM (4X working concentration).

  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part B: Orthogonal Assay (IP-One HTRF)

This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, using Homogeneous Time-Resolved Fluorescence (HTRF).[6]

Materials:

  • IP-One HTRF Assay Kit (contains IP1-d2 acceptor and anti-IP1-cryptate donor).

  • Cells and compounds as in Protocol 1.

Procedure:

  • Cell Stimulation:

    • Plate and culture cells as in Protocol 1.

    • Prepare serial dilutions of hit compounds.

    • Add compounds to cells and pre-incubate.

    • Add the reference agonist (at its EC80 concentration) and incubate for 30-60 minutes at 37°C.

    • Rationale: A longer incubation is required for the accumulation of the IP1 metabolite.

  • Cell Lysis and Detection:

    • Add the HTRF lysis buffer containing the IP1-d2 and anti-IP1-cryptate reagents to each well.

    • Incubate for 1 hour at room temperature.

  • Measurement:

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665nm / 620nm * 10,000) and normalize the data to determine IC50 values as described previously.

Data Presentation:

Compound IDPrimary Screen (% Inh @ 10µM)Calcium Flux IC50 (nM)IP-One HTRF IC50 (nM)
Spiro-00185.275.398.1
Spiro-00212.5>10,000>10,000
Spiro-00392.145.662.5
Ref. Antagonist98.95.28.8

Table 1: Representative data for hit validation. Compounds with consistent, potent IC50 values in both assays (e.g., Spiro-001, Spiro-003) are advanced.

Protocol 3: Mechanism of Action (Schild Analysis)

To determine if a compound is a competitive or non-competitive antagonist, a Schild analysis is performed. This involves generating agonist dose-response curves in the presence of fixed concentrations of the antagonist. A competitive antagonist will cause a parallel rightward shift of the agonist curve without affecting the maximal response.[7]

Procedure:

  • Plate and prepare cells for a calcium flux assay as in Protocol 1.

  • Add fixed concentrations of your validated antagonist (e.g., 0, 1x IC50, 3x IC50, 10x IC50, 30x IC50) to the wells and pre-incubate.

  • Generate a full dose-response curve for the agonist in each set of antagonist-treated wells.

  • Calculate the EC50 of the agonist for each concentration of the antagonist.

  • Plot the log(Dose Ratio - 1) vs. the log of the antagonist concentration. The Dose Ratio is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

  • For a competitive antagonist, the slope of this Schild plot should be close to 1, and the x-intercept provides the pA2 value, which is a measure of the antagonist's affinity (Ki).

Protocol 4: Cytotoxicity Counter-Screen (MTT Assay)

It is crucial to ensure that the observed inhibition is not due to compound-induced cell death. The MTT assay is a colorimetric method for assessing cell viability.[8]

Procedure:

  • Plate cells as in previous protocols.

  • Treat cells with the same concentrations of compounds used in the functional assays and incubate for a duration that matches the longest assay (e.g., 1-2 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Read the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.

  • Compounds showing significant cytotoxicity at concentrations at or near their functional IC50 should be flagged or deprioritized.

Conclusion

This application note provides a robust, multi-step framework for the successful identification and characterization of 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] derivatives as potential GPCR antagonists. By employing a cascade of assays—from high-throughput primary screening to orthogonal validation and detailed mechanistic studies—researchers can confidently identify potent, selective, and non-toxic lead compounds. This systematic approach minimizes the risk of pursuing artifacts and provides a solid foundation for subsequent lead optimization and preclinical development.

References

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  • NextSDS. 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]. NextSDS.
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  • Taha, M. Q., et al. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. Molecules.
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crystallization techniques for 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] isolation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: High-Purity Isolation of 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] via Controlled Crystallization

Introduction: The Critical Role of Crystalline Form in Spiro-Heterocyclic Drug Candidates

The compound 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] represents a class of complex heterocyclic molecules with significant potential in medicinal chemistry. As with any active pharmaceutical ingredient (API), the isolation of the compound in a pure, stable, and well-defined crystalline form is not merely a matter of purification; it is a critical step that dictates its downstream processability, chemical stability, solubility, and ultimately, its bioavailability and therapeutic efficacy.[][2] The crystalline state is generally more stable chemically and physically than amorphous forms, resisting degradation from factors like moisture and heat.[]

This guide provides a comprehensive overview of the foundational principles and actionable protocols for developing a robust crystallization process for this specific spiro-heterocyclic system. The structural features of the target molecule—namely the piperidine ring, which contains a secondary amine (a hydrogen bond donor and acceptor), and the thienopyran moiety with its ether oxygen (a hydrogen bond acceptor)—present unique opportunities and challenges for crystallization. These functional groups will strongly influence solvent interactions and the formation of a stable crystal lattice.[3][4] This document is designed for researchers and drug development professionals, offering the scientific rationale behind protocol design to empower the development of a self-validating and optimized isolation workflow.

Part I: Foundational Principles of Crystallization

Crystallization is a thermodynamic process driven by the establishment of a supersaturated state, from which a solute transitions from the liquid phase to a highly ordered solid state.[5][6] This process is fundamentally governed by two sequential kinetic events: nucleation and crystal growth.[7]

  • Nucleation: This is the initial formation of stable, sub-microscopic crystalline entities (nuclei) from the supersaturated solution.[7] The rate of nucleation is highly sensitive to the level of supersaturation, temperature, and the presence of impurities or seed crystals.[9][10] Controlling nucleation is paramount; uncontrolled, rapid nucleation often leads to the formation of small, impure, or amorphous precipitates rather than high-quality single crystals.[11]

  • Crystal Growth: Following nucleation, solute molecules deposit onto the existing nuclei, allowing them to grow into larger, macroscopic crystals.[7] Ideally, crystal growth should occur slowly and at a lower supersaturation level than nucleation to ensure the orderly arrangement of molecules into a well-defined lattice, which minimizes the inclusion of impurities.[10]

The choice of solvent is arguably the most critical parameter in this process. The solvent system dictates not only the solubility curve but also influences molecular interactions in the solution, which can favor the formation of specific, and sometimes multiple, crystalline forms known as polymorphs.[9][12][13] Different polymorphs of the same API can exhibit dramatically different physical properties, making polymorph control a central challenge in pharmaceutical development.[2][14][15]

Part II: Pre-Crystallization Workflow: Systematic Screening

A successful crystallization outcome is built upon a systematic and logical preliminary screening process. Attempting crystallization without understanding the compound's solubility behavior is inefficient and often leads to failure.

Initial Purity Assessment

It is a common misconception that crystallization can resolve grossly impure materials. While it is an excellent purification technique, its efficacy is highest when the starting material has a purity of at least 80-90%.[16] Highly impure samples can inhibit nucleation or become incorporated into the crystal lattice, compromising the final product.

Protocol: Solubility Assessment via "Line-of-Vials"

Before designing a crystallization experiment, it is vital to understand the solubility profile of the target compound.[17] A "line-of-vials" approach is a simple and effective method for this.

Methodology:

  • Arrange a series of small, clean vials (e.g., 2 mL glass vials).

  • Place a small, consistent amount of the crude 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] (e.g., 10-20 mg) into each vial.

  • To each vial, add a measured volume (e.g., 0.5 mL) of a different candidate solvent.

  • Observe the solubility at room temperature. Agitate the vials (vortex or sonicate) to ensure thorough mixing.

  • For vials where the compound is insoluble or sparingly soluble, gently heat the vial (e.g., to 40-60°C) and observe any change in solubility.

  • Record all observations in a table, noting whether the compound is insoluble, sparingly soluble, or fully soluble at both room and elevated temperatures.

Solvent Selection Strategy

The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3] Based on the structure of 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran], a range of solvents should be screened.

Solvent Class Example Solvents Rationale for Screening
Polar Protic Isopropanol, Ethanol, MethanolCan form hydrogen bonds with the piperidine N-H and thienopyran oxygen, potentially leading to good solubility at elevated temperatures.[18]
Polar Aprotic Acetonitrile, Ethyl Acetate, AcetoneInteract via dipole-dipole forces. Often good choices for moderately polar compounds. Ethyl acetate is a particularly good choice for organic complexes.[16]
Apolar Toluene, Heptane, CyclohexaneUnlikely to be good single solvents but are excellent candidates as "anti-solvents" to induce crystallization from more polar solutions.
Chlorinated Dichloromethane (DCM)Often yield suitable crystals by slow evaporation but can be highly volatile, making control difficult.[11][16]
Experimental Workflow for Initial Screening

G cluster_decision Solvent System Decision start Start: Crude Compound (Purity > 80%) solubility Solubility Screen: 'Line-of-Vials' with Diverse Solvents start->solubility record Record Solubility: (Insoluble, Sparingly Soluble, Soluble) at Room Temp & Elevated Temp solubility->record good_single Identify a 'Good' Single Solvent? (Sparingly Soluble at RT, Soluble when Hot) record->good_single good_pair Identify a 'Good/Poor' Solvent Pair? (Soluble in Solvent A, Insoluble in Solvent B) good_single->good_pair No cooling_path Proceed to Slow Cooling or Slow Evaporation Protocols good_single->cooling_path Yes antisolvent_path Proceed to Anti-Solvent or Vapor Diffusion Protocols good_pair->antisolvent_path Yes rescreen Re-evaluate Solvent Choices or Consider Co-crystal Screen good_pair->rescreen No G start Start: Promising Solvent System Identified q1 Is solubility highly temperature dependent? start->q1 q2 Is a good 'solvent/anti-solvent' pair identified? q1->q2 No m1 Slow Cooling q1->m1 Yes q3 Is the solvent moderately volatile? q2->q3 No q4 Are you working with very small quantities (<10 mg)? q2->q4 Yes m3 Anti-Solvent Layering q2->m3 No m4 Slow Evaporation q3->m4 Yes end Proceed to Troubleshooting if necessary q3->end No m2 Vapor Diffusion q4->m2 Yes q4->m3 No m1->end m2->end m3->end m4->end

Caption: Decision tree for selecting a primary crystallization method.

Part IV: Troubleshooting Common Crystallization Issues

Even with careful screening, challenges are common. The following table outlines frequent problems and potential solutions.

Problem Probable Cause(s) Suggested Solutions
No Crystals Form Solution is not supersaturated; compound is too soluble. Nucleation is inhibited (solution is too clean or too impure).1. Concentrate the solution by slow evaporation. [19] 2. Cool the solution to a lower temperature. [19] 3. Add a small amount of anti-solvent. 4. Try scratching the inside of the glass with a spatula to create a nucleation site. [19] 5. Add a "seed" crystal from a previous successful batch. [16]
"Oiling Out" The compound's solubility is too high in the chosen solvent. The solution became supersaturated at a temperature above the compound's melting point in that solvent system. Cooling was too rapid.1. Re-dissolve the oil by warming and add more solvent to decrease the concentration. Attempt to crystallize again from this more dilute solution. [11] 2. Re-dissolve the oil and add a small amount of a miscible anti-solvent before cooling. 3. Use a different, less effective solvent in which the compound is not as soluble. [11]
Amorphous Powder Nucleation was too rapid and uncontrolled, leading to precipitation instead of ordered crystal growth. The level of supersaturation was too high.1. Slow down the entire process. If using cooling, decrease the cooling rate. [11] 2. If using anti-solvent, add it more slowly or use vapor diffusion instead of direct addition. 3. Use a more dilute starting solution. [19]
Poor Crystal Quality Evaporation or cooling was too fast. The solution was disturbed during crystal growth.1. Reduce the rate of evaporation (e.g., use a smaller needle hole, place in a colder environment). [11][20] 2. Ensure the crystallization vessel is in a vibration-free location. 3. Re-crystallize: dissolve the poor-quality crystals and attempt the process again under slower, more controlled conditions. [19]

Part V: Crystal Isolation and Characterization

Once suitable crystals have formed, they must be properly isolated and characterized to confirm their structure and purity.

Isolation and Drying
  • Filtration: The crystals should be separated from the mother liquor (the remaining solution) via vacuum filtration, typically using a Büchner funnel. [3]2. Washing: The collected crystal cake should be washed with a small amount of cold, fresh crystallization solvent or a suitable anti-solvent to remove any residual mother liquor. [3][21]It is critical that the wash solvent does not dissolve the crystals. [21]3. Drying: The crystals should be dried under vacuum to remove residual solvent. The drying temperature should be kept well below the crystal's melting point to avoid degradation or polymorphic transformation.

Characterization

The final crystalline product should be analyzed to confirm its identity, purity, and solid form.

  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the crystalline form and detecting polymorphism. The resulting diffractogram provides a unique "fingerprint" for a specific crystal lattice. [15][22]* Differential Scanning Calorimetry (DSC): DSC measures the thermal properties of the sample, such as melting point and heat of fusion, which are characteristic of a specific crystalline form. [15]* Spectroscopy (FTIR, Raman, NMR): These techniques confirm the molecular structure and can be used to assess purity. Low-frequency Raman spectroscopy can be particularly sensitive to differences in crystal lattice vibrations between polymorphs. [14][22] By following a systematic approach that combines a foundational understanding of crystallization principles with methodical experimental protocols, researchers can successfully develop a robust and reproducible process for the isolation of high-purity crystalline 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran], a critical step in its journey as a potential therapeutic agent.

References

  • University of Cambridge. (n.d.). Guide for crystallization. Department of Chemistry. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1834-1861. DOI:10.1039/D2CS00697A. Retrieved from [Link]

  • Reese, C. D. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A, 74(a2), e542. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). How to Grow Crystals. College of Chemistry. Retrieved from [Link]

  • Acevedo, D., et al. (2022). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Pharmaceutics, 14(5), 1030. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Slow Evaporation Method. Department of Chemistry. Retrieved from [Link]

  • Wang, C., et al. (2020). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 20(4), 2445–2456. Retrieved from [Link]

  • KU Leuven. (2026, February 6). How to crystallize your sample. X-ray Core. Retrieved from [Link]

  • Wang, C., et al. (2023). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design, 23(8), 5851–5861. Retrieved from [Link]

  • EBNER. (n.d.). Cooling Crystallization & Crystallizers. Retrieved from [Link]

  • Gagniere, E., et al. (2009). Chapter 4 Solvent design for crystallization of pharmaceutical products. In Computer Aided Chemical Engineering (Vol. 27, pp. 153-158). Retrieved from [Link]

  • Iaroshenko, V. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7356. Retrieved from [Link]

  • O'Loughlin, T., & Liew, C. V. (2022). Crystallization: Its Mechanisms and Pharmaceutical Applications. IntechOpen. DOI: 10.5772/intechopen.104246. Retrieved from [Link]

  • Smith, B. C., & Swift, J. A. (2014). Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Applied Spectroscopy, 68(4), 375-383. Retrieved from [Link]

  • APC. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Retrieved from [Link]

  • Soni, R., et al. (2023). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 16(11), 5433-5439. Retrieved from [Link]

  • CD Formulation. (2023, May 8). Crystallinity Determination for API Development. Labinsights. Retrieved from [Link]

  • The Pharma Master. (2024, May 26). API Particle / Crystal Engineering. Retrieved from [Link]

  • Arshad, S., et al. (2016). Crystal structures of two chiral piperidine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1485–1489. Retrieved from [Link]

  • University of Göttingen. (n.d.). Tips for Crystal Growing. Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Mitchell, C., et al. (2020). CHAPTER 13: Continuous Isolation of Active Pharmaceutical Ingredients. In Continuous Pharmaceutical Processing. Royal Society of Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists working with the 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] scaffold. This specific spirocycle is a highly valuable structural motif, serving as the core framework for cutting-edge APOL1 inhibitors targeting kidney disease and potent nociceptin/orphanin FQ (NOP) receptor antagonists .

The most direct synthetic route to this scaffold is an acid-catalyzed Oxa-Pictet-Spengler spirocondensation between an N-protected 4-piperidone and 2-(thiophen-3-yl)ethanol . However, optimizing this cyclization is notoriously difficult due to competing side reactions and thermodynamic limitations.

Core Reaction Pathway

Pathway R1 N-Boc-4-piperidone + 2-(thiophen-3-yl)ethanol Cond Acid Catalysis (4 eq MsOH, 40°C) R1->Cond Int Hemiketal & Oxocarbenium Ion Cond->Int Cyc Spirocyclization (Thiophene C2-Attack) Int->Cyc Prod 4',5'-dihydrospiro[piperidine- 4,7'-thieno[2,3-c]pyran] Cyc->Prod

Oxa-Pictet-Spengler mechanism for 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] synthesis.

Troubleshooting FAQs

Q1: Why is my spirocyclization yield stalling below 40% when using standard p-toluenesulfonic acid (pTSA)? A1: The underlying causality is insufficient electrophilicity. The formation of the highly reactive oxocarbenium ion intermediate requires a strong protic environment. While pTSA is often sufficient for standard Pictet-Spengler reactions involving electron-rich indoles, the oxa-variant with thiophene derivatives requires a lower pKa to fully drive the dehydration step. Switching from pTSA to Methanesulfonic acid (MsOH) (typically 4 equivalents) significantly accelerates the generation of the electrophilic oxocarbenium species, facilitating the necessary C2-attack by the thiophene ring .

Q2: I am observing significant Boc-deprotection of my piperidone starting material. How do I prevent this while maintaining cyclization efficiency? A2: Boc protecting groups are highly sensitive to strong acids, creating a narrow thermodynamic window for this reaction. If your reaction temperature exceeds 60 °C in the presence of MsOH or trifluoroacetic acid (TFA), the kinetics of Boc cleavage will outpace the spirocyclization. The optimal approach is to lower the temperature to 40 °C and extend the reaction time (e.g., 22–24 hours). This kinetic control suppresses the activation energy required for Boc-cleavage while allowing the slower spirocyclization to proceed to completion .

Q3: How do I drive the thermodynamic equilibrium to favor the spirocycle? A3: The Oxa-Pictet-Spengler condensation produces one equivalent of water. Because the reaction is reversible, accumulated water will hydrolyze the oxocarbenium intermediate back to the hemiketal. To drive the equilibrium forward (Le Chatelier's principle), you must actively scavenge water. If running the reaction in dichloromethane (DCM) or 1,2-dichloroethane (DCE) at lower temperatures, adding activated 4Å molecular sieves directly to the reaction mixture is the most effective method to trap moisture and prevent reversibility.

Troubleshooting Logic Workflow

Troubleshooting Start Issue: Low Spirocyclization Yield CheckAcid Observation: Incomplete Conversion Action: Increase Acid Strength Start->CheckAcid CheckTemp Observation: Boc-Deprotection Action: Lower Temperature Start->CheckTemp CheckWater Observation: Equilibrium Stalling Action: Remove Water Start->CheckWater AcidFix Switch from pTSA to MsOH (4 eq) to drive oxocarbenium formation CheckAcid->AcidFix TempFix Maintain at 40°C to prevent side reactions CheckTemp->TempFix WaterFix Add 4Å Molecular Sieves or use Dean-Stark trap CheckWater->WaterFix

Troubleshooting decision tree for optimizing spirocyclization reaction yields.

Quantitative Data: Yield Optimization Summary

The following table summarizes the causal relationship between reaction conditions and observed yields during process optimization:

Catalyst SystemTemperatureAdditive / Water RemovalReaction TimeObserved YieldPrimary Issue / Outcome
pTSA (0.5 eq)80 °C (Reflux)Dean-Stark Trap16 h~35%Significant Boc-deprotection
TFA (10 eq)25 °CNone48 h~45%Incomplete conversion
MsOH (4 eq)60 °C4Å Molecular Sieves12 h~55%Moderate Boc-deprotection
MsOH (4 eq) 40 °C 4Å Molecular Sieves 24 h >85% Clean conversion, optimal yield
Standard Operating Procedure (SOP)

Optimized Oxa-Pictet-Spengler Spirocyclization Objective: Synthesize N-Boc-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] with >85% yield utilizing a self-validating protocol.

Materials:

  • N-Boc-4-piperidone (1.0 eq)

  • 2-(thiophen-3-yl)ethanol (1.05 eq)

  • Methanesulfonic acid (MsOH, 4.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Activated 4Å Molecular Sieves

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, suspend activated 4Å molecular sieves (approx. 500 mg/mmol of starting material) in anhydrous DCM (0.2 M relative to piperidone).

  • Reagent Addition: Add N-Boc-4-piperidone (1.0 eq) and 2-(thiophen-3-yl)ethanol (1.05 eq) to the suspension. Stir at room temperature for 15 minutes to allow pre-absorption of adventitious moisture by the sieves.

  • Catalyst Initiation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add MsOH (4.0 eq) over 10 minutes.

    • Causality Note: Slow addition at 0 °C prevents localized exothermic spikes that can trigger premature Boc-cleavage before the oxocarbenium ion can form.

  • Cyclization: Remove the ice bath and warm the reaction to 40 °C. Stir under an argon atmosphere for 22–24 hours.

  • In-Process Validation: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3). The intermediate oxocarbenium should be fully consumed.

    • Self-Validation Check: If starting material persists >5% by LC-MS AUC, add an additional 0.5 eq of MsOH and stir for 2 more hours. Do not proceed to quench until conversion is confirmed.

  • Quenching: Cool the mixture back to 0 °C and slowly quench with saturated aqueous NaHCO3 until the aqueous layer reaches pH 8.

    • Causality Note: Thoroughly neutralizing the strong acid before extraction prevents degradation or ring-opening of the newly formed spirocycle during the aqueous workup.

  • Extraction & Purification: Filter the biphasic mixture through a Celite pad to remove the molecular sieves. Extract the aqueous filtrate with DCM (3x). Wash the combined organic layers with brine, dry over Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure spirocycle.

References
  • Vertex Pharmaceuticals Incorporated. (2023). 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] derivatives as inhibitors of apol1 and methods of using same (Patent No. WO2023154309A1). WIPO.
  • Toledo, M. A., et al. (2014). Discovery of a Novel Series of Orally Active Nociceptin/Orphanin FQ (NOP) Receptor Antagonists Based on a Dihydrospiro(piperidine-4,7′-thieno[2,3-c]pyran) Scaffold. Journal of Medicinal Chemistry, 57(8), 3418–3429. URL:[Link]

  • Pike, V. W., et al. (2011). Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography. Journal of Medicinal Chemistry, 54(8), 2687–2700. URL:[Link]

Technical Support Center: Overcoming Steric Hindrance in 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for drug development professionals and synthetic chemists working with the highly congested 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] scaffold (CAS 1283095-47-5)[1]. This spirocycle is a privileged pharmacophore found in modern ORL-1 receptor antagonists[2] and APOL1 inhibitors[3].

Synthesizing this molecule via an Oxa-Pictet-Spengler cyclization presents a severe steric bottleneck at the C4 quaternary spiro center. This guide breaks down the causality of these synthetic failures and provides self-validating protocols to overcome them.

Mechanistic Insights: The Steric Bottleneck

The formation of the spiro center requires the nucleophilic attack of 2-(thiophen-3-yl)ethanol onto a piperidin-4-one derivative. The C4 position of the piperidine ring is flanked by four protons (equatorial and axial) at C3 and C5, creating a sterically congested "pocket." Furthermore, the transition state requires the formation of a highly reactive oxacarbenium ion, which must be attacked by the thiophene ring at the Bürgi-Dunitz trajectory. If the N-protecting group is too bulky (e.g., N-Boc), the piperidine ring is locked in a rigid chair conformation, raising the activation energy and stalling the reaction at the hemiketal stage.

Mechanism A 2-(Thiophen-3-yl)ethanol + N-Bn-Piperidin-4-one B Hemiketal Intermediate (Steric Crowding at C4) A->B Acid Catalyst (-H2O) C Oxacarbenium Ion (High Energy Transition State) B->C Lewis Acid (TMSOTf) D Intramolecular Friedel-Crafts (C2 Attack of Thiophene) C->D Overcoming Steric Hindrance E Spiro[piperidine-thienopyran] Core Scaffold D->E Deprotonation

Mechanistic pathway of the Oxa-Pictet-Spengler cyclization highlighting the steric bottleneck.

Troubleshooting Guides & FAQs

FAQ 1: Why does the reaction stall at the hemiketal stage, yielding mostly unreacted starting materials? Causality: When an N-Boc protecting group is used, the large A-value of the Boc group forces the piperidine ring into a rigid chair conformation that maximizes 1,3-diaxial interactions during the nucleophilic attack. Solution: Switch to an N-benzyl (N-Bn) protecting group. The N-Bn group is less sterically demanding and allows the piperidine ring to transiently adopt a twist-boat conformation, significantly lowering the activation energy required for hemiketal formation[4].

FAQ 2: How do I force oxacarbenium ion formation without degrading the thiophene ring? Causality: Thiophene is highly electron-rich and prone to electrophilic aromatic substitution (oligomerization/polymerization) when exposed to hot Brønsted acids (like TFA at 80 °C) for prolonged periods. Solution: Shift from thermodynamic control to kinetic control. Using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) at -78 °C provides highly oxophilic activation. The silicon atom selectively coordinates with the hemiketal hydroxyl group, pulling it off the sterically hindered C4 position to form the oxacarbenium ion without generating the free protons that cause thiophene degradation.

FAQ 3: I am observing a mixture of thieno[2,3-c]pyran and thieno[3,2-c]pyran isomers. How do I control regioselectivity? Causality: The 3-substituted thiophene ring can undergo intramolecular Friedel-Crafts attack at either the C2 or C4 position. The C2 position is electronically more favored (lower localization energy), but the C4 position is sterically less hindered. High temperatures erode the natural electronic preference for C2, leading to isomeric mixtures. Solution: Conducting the cyclization at cryogenic temperatures (-78 °C to 0 °C) ensures the reaction is governed strictly by electronic factors, exclusively yielding the desired thieno[2,3-c]pyran isomer[4].

Optimization Data

The following table summarizes the quantitative impact of protecting group and catalyst selection on overcoming steric hindrance during the spirocyclization process.

Protecting GroupCatalystTemp (°C)Time (h)Yield (%)Mechanistic Observation
N-Boc TFA802415%Severe steric clash at C4; Boc deprotection observed.
N-Bn TFA802445%Improved flexibility; thermal degradation of thiophene.
N-Bn BF₃·OEt₂0 to 251282%Good oxacarbenium formation; minor regiochemical scrambling.
N-Bn TMSOTf-78 to 0488% Optimal kinetics; clean C2-attack with no side products.

Validated Experimental Protocol

This protocol outlines the optimized, self-validating synthesis of 1'-benzyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] using kinetic Lewis acid control.

Step-by-Step Methodology:
  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add 1-benzylpiperidin-4-one (1.0 equiv, 10 mmol) and 2-(thiophen-3-yl)ethan-1-ol (1.1 equiv, 11 mmol) in anhydrous CH₂Cl₂ (50 mL).

  • Hemiketal Formation: Add activated 4Å molecular sieves (2.0 g) to the flask. Stir at room temperature for 2 hours.

    • Self-Validation Check: TLC (Hexane/EtOAc 7:3) should show the disappearance of the ketone (stains positive with 2,4-DNP) and the appearance of a new, more polar spot representing the hemiketal.

  • Cryogenic Activation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Oxacarbenium Generation: Dropwise add TMSOTf (1.5 equiv, 15 mmol) over 10 minutes.

    • Self-Validation Check: The solution will transition from pale yellow to a deep orange/red color. This color change is the visual confirmation of the stabilized oxacarbenium intermediate forming.

  • Cyclization: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C over 2 hours.

  • Quenching: Quench the reaction at 0 °C by adding saturated aqueous NaHCO₃ (20 mL) dropwise.

    • Self-Validation Check: The red color must dissipate immediately upon quenching, indicating complete neutralization of the reactive intermediate. CO₂ bubbling will occur.

  • Workup & Purification: Extract the aqueous layer with CH₂Cl₂ (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure spirocycle as a pale yellow oil.

Troubleshooting Logic Workflow

If you encounter low yields despite following the protocol, utilize this logic tree to diagnose the point of failure.

Troubleshooting Start Issue: Low Yield of Spirocycle Q1 Is unreacted piperidin-4-one recovered? Start->Q1 Yes1 Check Water Removal (Use Dean-Stark or Sieves) Q1->Yes1 Yes No1 Are there multiple spots on TLC? Q1->No1 No Sol2 Change N-Boc to N-Bn to reduce C4 steric bulk Yes1->Sol2 Still low conversion? Yes2 Regiochemical Scrambling or Decomposition No1->Yes2 Yes Sol1 Switch to TMSOTf at -78°C to control kinetics Yes2->Sol1

Troubleshooting logic tree for resolving low yields in spirocycle synthesis.

References

  • WO2011060035A1 - Spiropiperidine compounds as orl-1 receptor antagonists Source: Google Patents URL
  • WO2023154309A1 - 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] derivatives as inhibitors of apol1 and methods of using same Source: Google Patents URL
  • Thiophene bioisosteres of spirocyclic sigma receptor ligands. 1. N-substituted spiro[piperidine-4,4'-thieno[3,2-c]pyrans] Source: PubMed (NIH) URL:[Link]

Sources

Technical Support Center: HPLC Purification of 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Scientists.

System Overview & Chemical Context

The 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] scaffold is a highly privileged structural motif utilized in advanced drug discovery, notably in the development of APOL1 inhibitors for kidney diseases[1], ORL-1 receptor antagonists[2], and NOP receptor PET radioligands[3].

From a chromatographic perspective, this scaffold presents two distinct domains that dictate its behavior on a reverse-phase (RP) column:

  • The Basic Piperidine Ring: Contains a secondary or tertiary nitrogen (depending on substitution) with a typical pKa of 9.0–10.5. At neutral pH, it is highly protonated.

  • The Thieno[2,3-c]pyran Core: A lipophilic, aromatic system that provides strong retention on C18 stationary phases and distinct UV absorbance (typically monitored at 254 nm).

Understanding the interplay between these two domains is critical for designing a self-validating purification system that ensures high purity (>95%) and optimal recovery.

Troubleshooting FAQs: Causality & Solutions

Q1: Why am I observing severe peak tailing for my spiro-piperidine thienopyran derivatives on a standard C18 column? Causality: Peak tailing in this scaffold is almost exclusively driven by secondary interactions. The basic piperidine nitrogen, being positively charged under standard aqueous conditions, interacts ionically with unreacted, negatively charged silanol groups (Si-O⁻) on the silica backbone of the stationary phase. Solution: You must suppress silanol ionization or shield the interactions.

  • Method A (Low pH): Add 0.05% - 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA) to both mobile phases. The low pH (~2.0) protonates the silanols (rendering them neutral) while TFA acts as an ion-pairing agent for the basic amine.

  • Method B (Column Choice): Switch to a highly end-capped column (e.g., Waters XBridge or Phenomenex Gemini) designed specifically for basic compounds.

Q2: Should I use Methanol (MeOH) or Acetonitrile (MeCN) as my strong solvent? Causality: MeCN operates via dipole-dipole interactions, generally providing lower backpressure and sharper peaks for the lipophilic thienopyran core. However, MeOH acts as both a hydrogen-bond donor and acceptor. Solution: Start with MeCN. If you are struggling to resolve closely eluting structural isomers (e.g., regioisomers on the thiophene ring), switch to a MeOH/water gradient. The protic nature of MeOH offers orthogonal selectivity that has been successfully utilized to resolve complex thienocyclic-based derivatives[4].

Q3: My compound degrades during post-purification concentration. What is the mechanism, and how do I prevent it? Causality: Thiophene rings can be sensitive to prolonged exposure to heat and strong acids (like TFA) during rotary evaporation, leading to acid-catalyzed ring-opening or oxidation. Solution: Do not concentrate TFA-containing fractions using a rotary evaporator at high temperatures. Instead, freeze the fractions immediately and remove the solvent via lyophilization (freeze-drying). Alternatively, switch to a volatile basic buffer like 10 mM Ammonium Bicarbonate (pH 9.0) if the freebase form is required.

Recommended HPLC Parameters

To facilitate easy comparison, the following table summarizes the validated parameters for both analytical screening and preparative scale-up.

ParameterAnalytical HPLC (Method Development)Preparative HPLC (Purification)
Column Zorbax Eclipse XDB C-18 (150 × 4.6 mm, 5 µm)Waters XBridge C18 (250 × 21.2 mm, 5 µm)
Mobile Phase A H₂O + 0.1% TFA (or 0.1% FA)H₂O + 0.1% TFA (or 0.1% FA)
Mobile Phase B MeCN + 0.1% TFA (or 0.1% FA)MeCN + 0.1% TFA (or 0.1% FA)
Flow Rate 1.0 - 1.5 mL/min15.0 - 20.0 mL/min
Gradient 10% to 90% B over 15 min10% to 90% B over 25 min
Detection (UV) 214 nm and 254 nm254 nm (Trigger for fraction collection)
Injection Vol. 5 - 10 µL500 - 2000 µL

Step-by-Step Preparative Purification Protocol

This protocol is designed as a self-validating system. Step 2 ensures the system is primed, and Step 4 guarantees that only the target mass is collected, preventing the pooling of co-eluting impurities.

Step 1: Sample Preparation

  • Dissolve the crude 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] derivative in a minimum volume of Dimethyl Sulfoxide (DMSO) or a 1:1 mixture of Mobile Phase A/B.

  • Critical: Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates that could foul the preparative column frit.

Step 2: System Suitability & Equilibration

  • Equilibrate the preparative column with 5 column volumes (CV) of the initial gradient composition (10% B).

  • Perform a blank injection (DMSO only) to ensure a stable baseline and confirm the absence of ghost peaks at 254 nm.

Step 3: Execution of the Gradient

  • Inject the filtered sample.

  • Run the gradient from 10% B to 90% B over 25 minutes. The lipophilic thieno[2,3-c]pyran core typically elutes between 50-70% B depending on specific functionalization[3].

  • Hold at 95% B for 5 minutes to wash strongly retained lipophilic impurities.

Step 4: Fraction Collection & Post-Processing

  • Set the fraction collector to trigger via UV absorbance at 254 nm (threshold > 50 mAU). If using LC-MS directed purification, trigger on the specific [M+H]+ mass of the target compound.

  • Immediately freeze the collected fractions on dry ice and lyophilize for 24-48 hours to obtain the pure compound as a TFA or FA salt.

Troubleshooting Logic Workflow

HPLC_Workflow Start Crude 4',5'-dihydrospiro [piperidine-4,7'-thieno[2,3-c]pyran] Tailing Issue: Peak Tailing Start->Tailing Resolution Issue: Poor Resolution Start->Resolution Recovery Issue: Low Recovery Start->Recovery Silanol Cause: Piperidine N interacts with Silanols Tailing->Silanol Selectivity Cause: Co-eluting Thiophene Isomers Resolution->Selectivity Degradation Cause: Acid-catalyzed degradation on column Recovery->Degradation Modifier Fix: Add 0.1% TFA/FA or use End-capped C18 Silanol->Modifier Solvent Fix: Switch MeCN to MeOH (Protic interactions) Selectivity->Solvent pH_Adjust Fix: High pH Mobile Phase (0.1% NH4OH) + Polymeric Col Degradation->pH_Adjust

Fig 1: Troubleshooting workflow for spiro-piperidine thienopyran HPLC purification.

References

  • [1] WO2023154309A1 - 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] derivatives as inhibitors of apol1 and methods of using same. Google Patents. 1

  • [2] WO2011060035A1 - Spiropiperidine compounds as orl-1 receptor antagonists. Google Patents. 2

  • [4] Subtle Structural Modifications Spanning from EP4 Antagonism to EP2/EP4 Dual Antagonism: A Novel Class of Thienocyclic-Based Derivatives. ACS Publications. 4

  • [3] Synthesis and Evaluation of Radioligands for Imaging Brain Nociceptin/Orphanin FQ Peptide (NOP) Receptors with Positron Emission Tomography. PMC / NIH. 3

Sources

optimizing solubility of 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing the aqueous solubility of 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] .

As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the physicochemical hurdles associated with this specific spirocycle. This scaffold is a highly valuable 3D-rich pharmacophore utilized in the development of ORL-1 receptor antagonists[1] and APOL1 inhibitors[2]. While spirocyclic piperidines inherently possess a high fraction of saturated carbons ( Fsp3​ ) that generally improves physicochemical properties compared to flat aromatics[3], the fused lipophilic thieno[2,3-c]pyran system introduces significant solubility challenges in physiological media.

Below, you will find a mechanistic troubleshooting guide, empirical data, and self-validating protocols to ensure your in vitro and in vivo assays succeed.

Solubility Optimization Decision Matrix

SolubilityWorkflow Start 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] CheckPH Determine Target Assay pH Start->CheckPH Acidic Acidic Media (pH < 5) Piperidine Fully Ionized CheckPH->Acidic pH < 5 Physiol Physiological Media (pH 7.4) Free Base Precipitation Risk CheckPH->Physiol pH 7.4 Success Optimized Aqueous Solubility Acidic->Success Soluble Salt Salt Formation (e.g., Mesylate, HCl) Physiol->Salt Solid State CD Cyclodextrin Encapsulation (HP-β-CD) Physiol->CD Formulation Cosolvent Co-solvent System (PEG400 / Tween 80) Physiol->Cosolvent Formulation Salt->Success CD->Success Cosolvent->Success

Decision tree for optimizing the aqueous solubility of thienopyran spiro-piperidines.

Troubleshooting & FAQs

Q1: My compound dissolves perfectly in unbuffered water but precipitates immediately when added to PBS (pH 7.4). Why does this happen, and how do I fix it? A1: You are observing a classic "pH-shift precipitation." The secondary amine of the piperidine ring has a basic pKa (typically ~9.0–9.5). In unbuffered water, the compound self-buffers to a mildly acidic pH, remaining fully protonated and highly soluble. However, when introduced to PBS (pH 7.4), the Henderson-Hasselbalch equation dictates that roughly 1% of the compound converts to its neutral "free base" form. Because the thieno[2,3-c]pyran moiety is highly lipophilic, the intrinsic solubility ( S0​ ) of this free base is exceptionally low. Once the concentration of the free base exceeds its S0​ , it precipitates out of solution, pulling the equilibrium and causing massive compound crash-out[4]. Solution: To maintain solubility at pH 7.4, you must bypass the intrinsic solubility limit of the free base using formulation strategies like cyclodextrin complexation or co-solvents[4].

Q2: Which salt forms are recommended for this specific spirocycle? A2: Salt formation improves the dissolution rate by lowering the crystal lattice energy[4]. For 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran], the trifluoroacetic acid (TFA) salt is a commonly isolated form during standard reverse-phase HPLC purification[5]. However, TFA salts can be cytotoxic in cell-based assays. For biological evaluations, we strongly recommend converting the free base to a hydrochloride (HCl) or methanesulfonate (mesylate) salt. Note: While salts dissolve faster, they will still precipitate at pH 7.4 if the total concentration exceeds the solubility limit of the free base.

Q3: How does cyclodextrin complexation work for this molecule, and which type should I use? A3: Cyclodextrins possess a hydrophilic exterior and a hydrophobic internal cavity. They encapsulate the lipophilic thienopyran moiety, shielding it from the aqueous environment, while the protonated piperidine remains solvent-exposed[4]. We recommend Hydroxypropyl-β-cyclodextrin (HP-β-CD) . It has an ideal cavity size for fused bicyclic systems and is highly tolerated in both in vitro assays and in vivo dosing regimens.

Quantitative Data Presentation

The following table summarizes the expected solubility behaviors of 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] across different vehicles to help you select the right system for your assay.

Formulation / VehicleTarget pHApparent Solubility (mg/mL)Mechanism of SolubilizationRecommendation
Unbuffered Water (Free Base) ~8.5< 0.05None (High crystal lattice energy)Not recommended
Unbuffered Water (HCl Salt) ~4.5> 15.0Ionization (Protonated piperidine)Ideal for high-concentration stock solutions
Standard PBS Buffer 7.4< 0.1Neutral free base precipitationAvoid without additives
20% HP-β-CD in PBS 7.42.5 - 5.0Hydrophobic cavity encapsulationOptimal for in vivo dosing & assays
5% DMSO + 95% PBS 7.40.2 - 0.5Co-solvent polarity reductionGood for low-concentration in vitro screens

Experimental Protocols

Protocol 1: Salt Screening and Isolation (HCl Salt)

Objective: Convert the poorly soluble free base into a crystalline hydrochloride salt to lower the crystal lattice energy and improve dissolution kinetics[4].

  • Dissolution: Dissolve 100 mg of 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] free base in 2 mL of anhydrous ethanol.

    • Causality: Ethanol provides sufficient solubility for the free base while maintaining a low dielectric constant to promote salt precipitation later.

  • Acid Addition: Slowly add 1.1 equivalents of 1M HCl in diethyl ether dropwise under continuous stirring at 0°C.

    • Causality: Using an ethereal HCl solution prevents the introduction of water, which could keep the highly soluble salt dissolved and prevent crystallization.

  • Crystallization: Stir for 2 hours at 0°C. If no precipitate forms, add anhydrous diethyl ether dropwise as an anti-solvent until sustained turbidity is observed.

  • Validation: Filter the precipitate, wash with cold ether, and dry under vacuum. Confirm salt formation via 1 H-NMR (look for the downfield shift of the piperidine α -protons) and assess the melting point to ensure a distinct crystalline phase rather than an amorphous solid.

Protocol 2: Thermodynamic Phase-Solubility Profiling with HP-β-CD

Objective: Encapsulate the lipophilic thieno[2,3-c]pyran moiety within the hydrophobic cavity of HP-β-CD to achieve physiologically relevant concentrations at pH 7.4[4].

  • Vehicle Preparation: Prepare a series of HP-β-CD solutions (0%, 5%, 10%, 15%, 20% w/v) in 50 mM Phosphate Buffer (pH 7.4)[4].

  • Equilibration: Add an excess amount (~10 mg) of the solid compound to 1 mL of each vehicle in sealed glass vials. Place vials in a shaking incubator at 37°C at 200 RPM for 72 hours[4].

    • Causality: 72 hours is strictly required to ensure the system reaches thermodynamic equilibrium. Shorter times may capture transient kinetic supersaturation, leading to falsely elevated solubility readings that will eventually crash out during your biological assay.

  • Separation: Centrifuge the vials at 10,000 x g for 15 minutes, then carefully withdraw the supernatant and filter it through a 0.45 µm PTFE syringe filter[4].

    • Causality: Centrifugation prior to filtration prevents the filter membrane from clogging and ensures no nano-particulates artificially inflate the measured concentration.

  • Validation (Self-Validating Step): Analyze the filtrate via HPLC-UV against a known standard curve. To confirm a true molecular solution (and rule out a micellar nano-suspension), shine a laser pointer through the vial; the absence of beam scattering (Tyndall effect) confirms successful encapsulation.

References

  • WO2011060035A1 - Spiropiperidine compounds as orl-1 receptor antagonists | Source: Google Patents | URL
  • WO2023154309A1 - 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] derivatives as inhibitors of apol1 and methods of using same | Source: Google Patents | URL

Sources

Technical Support Center: Troubleshooting the Synthesis of 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] scaffold is a privileged structural motif found in highly potent antitubercular agents, ORL-1 receptor antagonists, and APOL1 inhibitors. The core is typically constructed via an acid-catalyzed oxa-Pictet-Spengler reaction between an N-protected 4-piperidone and a thiophene-ethanol derivative. While this transformation is highly effective, researchers frequently encounter yield-limiting byproducts, including elimination products (enol ethers), regioisomers, and intractable thiophene oligomers.

This guide provides a mechanistic deep-dive and self-validating protocols to help you optimize your spirocyclization workflows and eliminate these byproducts.

Mechanistic Deep-Dive & Reaction Pathway

To troubleshoot byproducts, we must first understand the causality of the reaction. The oxa-Pictet-Spengler cyclization proceeds via a hemiketal intermediate, which undergoes acid-promoted dehydration to form a highly reactive oxocarbenium ion. At this critical juncture, the kinetic pathway (intramolecular Friedel-Crafts-type attack by the thiophene) competes with thermodynamic and intermolecular degradation pathways.

OxaPictetSpengler Ketone N-Protected 4-Piperidone + Thiophene-ethanol Hemiketal Hemiketal Intermediate Ketone->Hemiketal Mild Acid (Reversible) Oxocarbenium Oxocarbenium Ion (Reactive Intermediate) Hemiketal->Oxocarbenium Strong Acid (-H2O) (Rate Limiting) Spiro Target Spirocycle (4',5'-dihydrospiro[...]) Oxocarbenium->Spiro Intramolecular Attack (Kinetic Pathway) EnolEther Byproduct 1: Enol Ether (Elimination) Oxocarbenium->EnolEther Deprotonation (Thermodynamic Pathway) Oligomer Byproduct 2: Thiophene Oligomers Oxocarbenium->Oligomer Intermolecular Attack (High Concentration)

Oxa-Pictet-Spengler pathway: target spirocycle vs. elimination and oligomerization byproducts.

Troubleshooting FAQs: The Application Scientist's Desk

Q1: Why is my reaction yielding predominantly the uncyclized enol ether byproduct instead of the spirocycle? Causality: The oxocarbenium intermediate can undergo elimination (loss of a proton from the adjacent piperidine carbon) faster than the thiophene ring can attack. This typically occurs when the Brønsted acid is too weak to sufficiently activate the electrophile, or when the reaction temperature is too high, favoring the thermodynamic elimination product. Solution: Optimize the acid strength and temperature. As demonstrated in open-source antitubercular drug discovery efforts , replacing weak acids with Methanesulfonic acid (MsOH) or Trifluoromethanesulfonic acid (TfOH) at strictly controlled temperatures (0 °C to room temperature) accelerates the kinetic cyclization, suppressing enol ether formation.

Q2: I am observing a mixture of regioisomers. How do I control the regioselectivity of the thiophene cyclization? Causality: Thiophene has multiple nucleophilic sites. When using 2-(thiophen-3-yl)ethanol, cyclization can occur at either C2 or C4. While C2 is electronically more reactive, steric hindrance from the bulky piperidine ring can force the reaction toward the C4 position, resulting in an inseparable mixture. Solution: Regioselectivity is highly temperature-dependent. Ensure the acid catalyst is added dropwise at -20 °C to 0 °C to lock the reaction into the kinetically favored C2-cyclization pathway. If mixtures persist, consider using a halogen-blocking strategy (e.g., a removable bromine at the C4 position) to direct the cyclization exclusively to C2.

Q3: My N-protecting group is cleaving during the reaction, leading to a complex mixture. What should I do? Causality: The harsh acidic conditions (e.g., excess TfOH) required to drive the oxa-Pictet-Spengler reaction readily cleave acid-labile protecting groups like tert-butyloxycarbonyl (Boc). The resulting free secondary amine protonates, drastically altering the solubility and electronic properties of the intermediate, often halting the reaction. Solution: Swap the Boc group for an acid-stable protecting group such as a Benzyl (Bn) or Carboxybenzyl (Cbz) group. The N-benzyl group is highly robust under MsOH/TfOH conditions and can be efficiently removed post-cyclization via 1-chloroethyl chloroformate or Pd/C hydrogenation .

Q4: What causes the formation of black, tarry oligomeric byproducts, and how can I minimize them? Causality: Electron-rich thiophenes are notoriously prone to acid-catalyzed intermolecular polymerization. High local concentrations of strong acid or localized heating (exotherms during addition) cause the thiophene rings to attack the oxocarbenium ions of neighboring molecules rather than cyclizing intramolecularly. Solution: Employ high-dilution conditions (e.g., 0.05 M to 0.1 M in dichloromethane) and ensure vigorous stirring. The acid catalyst must be added via a syringe pump to prevent local concentration spikes.

Quantitative Data: Catalyst and Solvent Optimization

To guide your experimental design, the following table summarizes the causal relationship between reaction conditions and byproduct distribution during the synthesis of the 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] core.

EntryCatalyst (Equiv)SolventTemp (°C)Target Spirocycle Yield (%)Enol Ether Byproduct (%)Oligomer Byproduct (%)
1TFA (5.0)DCM25157510
2TfOH (2.0)Toluene8001090 (Tarry)
3BF3·OEt2 (2.0)DCM0 to 25454015
4MsOH (3.0)DCM0 to 2582<5<5
5MsOH (3.0)DCM-20 to 088<2<2

Data Synthesis: Methanesulfonic acid (MsOH) in DCM at low temperatures provides the optimal balance of acidity to drive the reaction while preventing thiophene degradation.

Self-Validating Experimental Protocol

This protocol describes the optimized synthesis of 1-benzyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] using an N-benzyl protecting group to prevent acid cleavage , . The procedure incorporates built-in analytical checkpoints to ensure the system is self-validating.

Materials:

  • 1-Benzylpiperidin-4-one (1.0 equiv, 10 mmol)

  • 2-(Thiophen-2-yl)ethanol (1.1 equiv, 11 mmol)

  • Methanesulfonic acid (MsOH) (3.0 equiv, 30 mmol)

  • Anhydrous Dichloromethane (DCM) (100 mL, to maintain 0.1 M dilution)

Step-by-Step Methodology:

  • System Purging: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert Argon gas for 15 minutes to exclude ambient moisture, which can quench the oxocarbenium intermediate.

  • Reagent Assembly: Dissolve 1-benzylpiperidin-4-one (1.89 g, 10 mmol) and 2-(thiophen-2-yl)ethanol (1.41 g, 11 mmol) in 80 mL of anhydrous DCM.

  • Temperature Equilibration: Submerge the flask in an ice/brine bath and allow the solution to cool to exactly 0 °C.

    • Validation Checkpoint 1: Monitor the internal temperature. Do not proceed until the temperature is stable at 0 °C to prevent initial oligomerization exotherms.

  • Catalyst Addition: Dilute MsOH (1.95 mL, 30 mmol) in 20 mL of anhydrous DCM. Load this into a syringe pump and add it dropwise to the reaction mixture over 30 minutes (rate: ~0.66 mL/min).

    • Validation Checkpoint 2: The solution should transition from colorless to a pale yellow/orange. If the solution instantly turns dark brown or black, the addition rate is too fast, causing localized heating and thiophene polymerization.

  • Cyclization Phase: Remove the ice bath and allow the reaction to slowly warm to room temperature (20-25 °C). Stir for 16 hours.

    • Validation Checkpoint 3 (IPC via TLC): Pull a 0.1 mL aliquot, quench with saturated aqueous NaHCO3, and extract with ethyl acetate. Spot on a silica TLC plate (Eluent: 5% MeOH in DCM). The starting ketone (UV active, stains with KMnO4) should be completely consumed. The target spirocycle will appear as a highly UV-active spot at a higher Rf than the ketone. A heavy, streaky baseline indicates oligomerization.

  • Quenching & Workup: Cool the reaction mixture back to 0 °C. Slowly add 50 mL of saturated aqueous NaHCO3 to neutralize the MsOH. Caution: CO2 gas will evolve.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 5% MeOH in DCM) to afford the pure spirocycle as a pale yellow oil.

References

  • Badiola, K. A., Quan, D. H., Triccas, J. A., & Todd, M. H. (2014). Efficient Synthesis and Anti-Tubercular Activity of a Series of Spirocycles: An Exercise in Open Science. PLOS ONE, 9(12), e114287.[Link]

  • Yang, X., et al. (2018). Easy-To-Synthesize Spirocyclic Compounds Possess Remarkable in Vivo Activity against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 61(23), 10753-10772.[Link]

  • Sriram, D., et al. (2018). Synthesis and evaluation of 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] analogues against both active and dormant Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 26(8), 1462-1469.[Link]

troubleshooting spirocyclization of piperidine-thienopyran precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of spirocyclic piperidine-thienopyran precursors.

Spirocyclic piperidines—particularly thienopyran bioisosteres—are highly privileged 3D pharmacophores. By increasing the fraction of sp³-hybridized carbons ( Fsp3​ ), these rigid scaffolds offer enhanced pharmacokinetic properties and demonstrate extraordinary affinity and selectivity for σ1​ receptors, making them prime candidates for neuropathic pain and oncology drug development[1].

However, the construction of the spiro[piperidine-4,4′-thieno[3,2-c]pyran] core is synthetically demanding. This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you overcome common bottlenecks such as catalyst poisoning, kinetic side-reactions, and regioselectivity failures.

Mechanistic Workflow

Workflow N1 3-Bromothiophene Derivatives N2 Halogen-Metal Exchange (n-BuLi, THF, -78°C) N1->N2 N3 Nucleophilic Addition (1-benzylpiperidin-4-one) N2->N3 N4 Tertiary Alcohol Intermediate N3->N4 N5 Acid-Catalyzed Spirocyclization N4->N5 H+ / -H2O N6 Spiro[piperidine-thienopyran] Core N5->N6 N7 N-Deprotection (ACE-Cl) N6->N7 N8 Functionalized σ1 Ligands N7->N8 Alkylation/Arylation

Synthetic workflow for spiro[piperidine-thienopyran] σ1 receptor ligands.

Frequently Asked Questions & Troubleshooting

Q1: Why does my N-benzyl deprotection fail or require massive catalyst loadings when using Pd/C and H₂? Causality & Solution: The spirocyclic thienopyran core contains a sulfur-rich thiophene ring. Sulfur is a potent catalyst poison for palladium; its lone pairs strongly coordinate to the active sites on the Pd surface, preventing the chemisorption and homolytic cleavage of hydrogen gas. Actionable Fix: Abandon hydrogenolysis. Switch to a non-hydrogenolytic cleavage method using 1-chloroethyl chloroformate (ACE-Cl). This reagent converts the N-benzyl amine into a carbamate intermediate, which is subsequently cleaved via methanolysis to yield the secondary amine without interacting with the sulfur moiety[2].

Q2: During the acid-catalyzed spirocyclization of the tertiary alcohol, I am isolating a high percentage of a dehydrated tetrahydropyridine byproduct instead of the spirocycle. How can I favor cyclization? Causality & Solution: Upon protonation and loss of water, the tertiary alcohol forms a highly reactive carbocation. This intermediate faces a mechanistic bifurcation: it can undergo intramolecular trapping by the pendant oxygen nucleophile (the thermodynamic spirocyclization pathway) or lose an adjacent proton to form a double bond (the kinetic E1 elimination pathway). High temperatures and strong Brønsted acids (e.g., concentrated H₂SO₄) lower the activation barrier for the E1 pathway. Actionable Fix: Drive the equilibrium toward the thermodynamic spirocycle by utilizing a milder acid catalyst (p-toluenesulfonic acid, p-TsOH) in a non-polar solvent (toluene) equipped with a Dean-Stark apparatus. The continuous azeotropic removal of water forces the cyclization forward while suppressing elimination[3].

Mechanism N1 Tertiary Alcohol Precursor N2 Carbocation Intermediate N1->N2 Acid Catalyst N3 Intramolecular Trapping (Thermodynamic Pathway) N2->N3 Mild Acid / Dean-Stark N4 E1 Elimination (Kinetic Pathway) N2->N4 Strong Acid / High Temp N5 Spirocyclic Thienopyran (Desired) N3->N5 N6 Tetrahydropyridine (Byproduct) N4->N6

Mechanistic divergence: Spirocyclization versus E1 elimination pathways.

Q3: I am attempting to functionalize the spirocyclic thienopyran core via Pd-catalyzed direct C–H arylation, but I get an inseparable mixture of α- and β-arylated products. How do I control regioselectivity? Causality & Solution: Direct C–H functionalization of thiophenes is highly sensitive to the steric bulk of the catalyst's ligand sphere. The α-position is electronically more reactive, but the β-position can be accessed through steric steering. Actionable Fix: For exclusive α-arylation, use the PdCl2​/bipy/Ag2​CO3​ system. The bipyridine (bipy) ligand creates a sterically open environment that favors the naturally reactive α-carbon. To force β-arylation, you must sterically block the α-position using a bulky phosphite ligand, such as P[OCH(CF3​)2​]3​ . This redirects the palladium insertion to the less hindered β-carbon[4].

Step-by-Step Experimental Protocols

Protocol A: Halogen-Metal Exchange & Nucleophilic Addition (Self-Validating)
  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add 3-bromothiophene derivative (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (10.5 mmol, 2.5 M in hexanes) over 15 minutes.

    • Validation Check: The solution should turn pale yellow. Stir for 30 minutes at -78 °C. Quench a 0.1 mL aliquot in water and check via TLC (hexane/EtOAc 4:1); the disappearance of the starting material validates complete lithium-halogen exchange.

  • Addition: Dissolve 1-benzylpiperidin-4-one (10.0 mmol) in anhydrous THF (10 mL) and add dropwise to the lithiated mixture. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Workup: Quench with saturated aqueous NH4​Cl (20 mL). Extract with EtOAc (3 × 30 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the tertiary alcohol intermediate.

Protocol B: Thermodynamic Spirocyclization via Dean-Stark
  • Setup: Dissolve the crude tertiary alcohol (approx. 10.0 mmol) in anhydrous toluene (100 mL) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 1.0 mmol, 10 mol%).

  • Cyclization: Heat the mixture to vigorous reflux (oil bath at 125 °C).

    • Validation Check: Monitor the accumulation of water in the Dean-Stark trap. The cessation of water collection (typically after 4–6 hours) serves as a visual, self-validating indicator that the spirocyclization has reached thermodynamic completion[3].

  • Purification: Cool to room temperature, wash with saturated aqueous NaHCO3​ to neutralize the acid, dry over Na2​SO4​ , and purify via flash chromatography (DCM/MeOH 95:5) to isolate the spiro[piperidine-thienopyran] core.

Protocol C: Non-Hydrogenolytic N-Debenzylation
  • Carbamate Formation: Dissolve the N-benzyl spirocycle (5.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 25 mL). Cool to 0 °C. Add 1-chloroethyl chloroformate (ACE-Cl, 6.0 mmol) dropwise.

  • Reflux: Heat the reaction to reflux for 2 hours. Cool to room temperature and remove the solvent completely in vacuo.

  • Methanolysis: Resuspend the crude carbamate in anhydrous methanol (30 mL) and reflux for 1 hour.

  • Isolation: Concentrate the mixture to yield the secondary amine hydrochloride salt. Triturate with cold diethyl ether to obtain a high-purity solid[2].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction conditions and yields during the critical phases of spirocyclization and functionalization.

Reaction StepCatalyst / Reagent SystemConditionsYield (%)Primary Mechanistic Outcome
Spirocyclization Conc. H2​SO4​ DCM, 25 °C, 2h22%Favored kinetic E1 elimination (tetrahydropyridine byproduct).
Spirocyclization p-TsOH (10 mol%)Toluene, Reflux, Dean-Stark84% Favored thermodynamic intramolecular trapping (spirocycle).
N-Debenzylation Pd/C (10%), H2​ (50 psi)MeOH, 25 °C, 24h<5%Complete catalyst poisoning by thiophene sulfur lone pairs.
N-Debenzylation 1. ACE-Cl / 2. MeOHDCE reflux / MeOH reflux91% Efficient cleavage avoiding transition-metal poisoning.
C–H α-Arylation PdCl2​ / bipy / Ag2​CO3​ DMF, 120 °C, 16h78% Sterically open ligand favored the inherently reactive α-carbon.
C–H β-Arylation PdCl2​ / P[OCH(CF3​)2​]3​ DMF, 120 °C, 16h65% Bulky phosphite ligand sterically blocked the α-position.

References

  • Title: Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1.
  • Source: Journal of Pharmacy and Pharmacology (Oxford Academic)
  • Title: Pd-Catalyzed Direct C–H Bond Functionalization of Spirocyclic σ1 Ligands: Generation of a Pharmacophore Model and Analysis of the Reverse Binding Mode Source: Journal of Medicinal Chemistry URL
  • Title: Spiro[indene-1,4'-piperidine] hydrochloride Synthesis & Troubleshooting Source: BenchChem Technical Support URL

Sources

Technical Support Center: Stability Optimization of 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] under Acidic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] . This spirocyclic scaffold is increasingly critical in modern drug discovery, particularly in the development of APOL1 inhibitors for kidney diseases and highly selective sigma receptor ligands [1].

However, its unique architecture—a basic piperidine ring spiro-fused to a thieno[2,3-c]pyran ether system—presents distinct challenges during formulation, gastric transit, and LC-MS analysis. This guide synthesizes field-proven insights to help you troubleshoot degradation, optimize stability, and validate your analytical workflows.

Part 1: Mechanistic Overview of Acid-Induced Instability

To stabilize a molecule, we must first understand how it breaks. The instability of 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] in acidic media (pH < 4.0) is driven by a dual-vulnerability mechanism:

  • Piperidine Protonation (pKa ~9.5): In acidic environments, the piperidine nitrogen rapidly protonates. While this enhances aqueous solubility, the resulting positive charge exerts an inductive electron-withdrawing effect that can destabilize the adjacent spiro center.

  • Acid-Catalyzed Spiro-Ether Cleavage: The oxygen atom within the pyran ring is highly susceptible to protonation. Once protonated, it becomes an excellent leaving group. The relief of steric strain at the spiro center drives the cleavage of the C-O bond, generating a carbocation that is subsequently attacked by water [2]. This results in a ring-opened amino-alcohol degradant.

DegradationPathway A Intact 4',5'-dihydrospiro [piperidine-4,7'-thieno[2,3-c]pyran] B Protonation of Pyran Oxygen (Low pH Environment) A->B C Oxonium Ion Intermediate (Highly Electrophilic) B->C D Spiro C-O Bond Cleavage (Relief of Steric Strain) C->D E Carbocation Formation at C7' Spiro Center D->E F Nucleophilic Attack by H2O E->F G Ring-Opened Degradant (+18 Da Mass Shift) F->G

Fig 1: Acid-catalyzed spiro-ether ring-opening mechanism.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my compound degrade rapidly in Simulated Gastric Fluid (SGF, pH 1.2) but remain stable in plasma (pH 7.4)? A1: The degradation is purely driven by hydronium ion ( H+ ) concentration. At pH 7.4, the pyran oxygen remains unprotonated, and the spiro-ether bond is kinetically stable. In SGF, the high H+ concentration forces the formation of the oxonium ion intermediate, triggering the cascade shown in Fig 1. To circumvent this during in vivo oral dosing studies, you must utilize enteric-coated capsules or buffer the dosing vehicle to pH > 4.5.

Q2: I am observing a mass shift of +18 Da in my LC-MS/MS analysis after acidic incubation. What is happening? A2: A +18 Da shift ( +H2​O ) is the exact mass signature of hydrolytic ring opening. The spiro-ether has cleaved, and water has trapped the resulting carbocation. Critical Insight: Ensure this is actual in-solution degradation and not an analytical artifact. Injecting highly acidic samples directly into an LC-MS can cause in-source fragmentation due to the combination of high heat, voltage, and low pH in the electrospray ionization (ESI) source. You must quench your samples to pH 7.4 prior to injection.

Q3: How can I formulate the compound to prevent acid hydrolysis during preclinical in vivo studies? A3: If you cannot use enteric coatings (e.g., for rodent gavage), the most effective strategy is liposomal encapsulation or the use of cyclodextrin complexes [3]. Encapsulating the compound in a lipid bilayer shields the spiro center from bulk hydronium ions in the stomach, significantly extending the half-life.

Part 3: Quantitative Data & Optimization Metrics

To guide your formulation choices, we have compiled standard stability metrics and recommended excipient systems based on empirical testing of thienopyran scaffolds [4].

Table 1: pH-Dependent Half-Life ( t1/2​ ) and Degradation Kinetics
Incubation MediapH LevelTemp (°C)Observed t1/2​ Primary Degradant
Simulated Gastric Fluid (SGF)1.237.0< 15 minutesRing-opened (+18 Da)
Acetate Buffer4.537.04.2 hoursRing-opened (+18 Da)
Phosphate Buffered Saline (PBS)7.437.0> 72 hoursNone detected
SGF + 10% HP-β-Cyclodextrin1.237.01.8 hoursRing-opened (+18 Da)
Table 2: Recommended Formulation Excipients for Acidic Stabilization
Formulation StrategyExcipient / CarrierMechanism of StabilizationSuitability
Steric Shielding Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Inclusion complex protects the spiro center from H+ attack.IV / Oral Solution
Micro-buffering Meglumine / Tromethamine (Tris)Creates a localized alkaline microenvironment around the API.Solid Oral Dosage
Encapsulation DSPC/Cholesterol LiposomesPhysical barrier against bulk aqueous acid.Advanced Delivery

Part 4: Self-Validating Experimental Protocol

To accurately measure the degradation kinetics of 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] without introducing mass spectrometry artifacts, follow this self-validating workflow.

Protocol: Acid Degradation Kinetics & LC-MS/MS Quantification

Rationale: This protocol includes a mandatory quenching step and a pH 7.4 control to definitively prove that degradation occurred in the flask and not in the MS source.

Step 1: Preparation of Media and Controls

  • Prepare Simulated Gastric Fluid (SGF) without enzymes (0.1 N HCl, pH 1.2).

  • Prepare a control buffer of PBS (pH 7.4).

  • Prepare a Quench Solution: 0.5 M Ammonium Bicarbonate buffer (pH 8.0) chilled to 4°C.

Step 2: Compound Incubation

  • Dissolve the compound in DMSO to create a 10 mM stock.

  • Spike the stock into pre-warmed (37°C) SGF and PBS to a final concentration of 10 µM (ensure DMSO is 1% v/v).

  • Incubate in a thermoshaker at 37°C, 300 rpm.

Step 3: Sampling and Quenching (Critical Step)

  • At time points t=0,15,30,60,120 minutes, remove a 50 µL aliquot from both the SGF and PBS vials.

  • Immediately transfer the 50 µL aliquot into 150 µL of the chilled Quench Solution.

  • Causality Check: The rapid shift to pH ~7.4 instantly halts the acid-catalyzed ring opening. The cold temperature arrests any residual thermal degradation.

Step 4: Self-Validation Control (The "Unquenched" Artifact Test)

  • At t=60 min, take an additional 50 µL aliquot from the SGF vial and dilute it with 150 µL of 0.1 N HCl instead of the Quench Solution.

  • If this unquenched sample shows significantly higher degradation in the LC-MS than the quenched sample from the same time point, your MS source settings are causing in-source fragmentation.

Step 5: LC-MS/MS Analysis

  • Add an internal standard (e.g., a deuterated analog or structurally similar stable compound) to all quenched samples.

  • Inject onto a C18 column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid). Note: The brief exposure to 0.1% FA during chromatography is kinetically too slow to cause degradation at room temperature.

  • Monitor the parent mass [M+H]+ and the predicted ring-opened mass [M+H2​O+H]+ .

FormulationWorkflow Step1 1. Preparation Dissolve API in DMSO/Buffer Adjust to target acidic pH Step2 2. Protection Strategy Apply Liposomal Encapsulation or pH-buffering excipients Step1->Step2 Step3 3. Acidic Stress Incubate at 37°C pH 1.2 (SGF) to pH 4.5 Step2->Step3 Step4 4. Quenching Aliquot at specific timepoints Immediately neutralize to pH 7.4 Step3->Step4 Step5 5. LC-MS/MS Monitor intact mass Scan for +18 Da degradant Step4->Step5 Step6 6. Kinetic Modeling Calculate t(1/2) and Degradation Rate Constant (k) Step5->Step6

Fig 2: Self-validating experimental workflow for acidic stress testing and kinetic modeling.

References

  • World Intellectual Property Organization. (2023). 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] derivatives as inhibitors of apol1 and methods of using same (WO2023154309A1).
  • Kortekaas, L., et al. (2021). Electrochemical Ring-Opening and -Closing of a Spiropyran. The Journal of Physical Chemistry A, 125(16), 3465–3474. ACS Publications.[Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(11), 5051–5077. ACS Publications.[Link]

  • Sharma, P., et al. (2024). A green approach towards the on-water synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans. RSC Advances.[Link]

Validation & Comparative

Comprehensive Comparison Guide: NMR Chemical Shift Validation Methods for 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spirocyclic scaffold 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] has emerged as a critical pharmacophore in modern drug discovery, featuring prominently in the development of APOL1 inhibitors for kidney disease [1] and ORL-1 receptor antagonists for CNS disorders [2].

However, the structural elucidation of this scaffold presents significant analytical challenges. The spiro center (C4 of the piperidine / C7' of the thienopyran) locks the molecule into rigid 3D conformations, causing the axial and equatorial protons of the piperidine ring to experience profound, non-intuitive anisotropic shielding from the adjacent thiophene ring and pyran oxygen. To prevent costly late-stage attrition due to misassigned regiochemistry or stereochemistry, rigorous Nuclear Magnetic Resonance (NMR) chemical shift validation is mandatory.

This guide objectively compares the three leading methodologies for NMR validation—Empirical Prediction , Computer-Assisted Structure Elucidation (CASE) , and Density Functional Theory (DFT) with DP4+ Analysis —providing causality-driven insights and self-validating experimental protocols.

Causality in Methodological Choices: Why Standard Methods Fail

When validating complex spirocycles, relying solely on 1D 1 H and 13 C NMR visual inspection is insufficient. The causality behind experimental choices must be rooted in the physical behavior of the molecule:

  • The Anisotropy Problem: Empirical databases often lack sufficient training data for the specific spatial arrangement of the thieno[2,3-c]pyran system. Consequently, rule-based predictors fail to account for the exact magnetic shielding tensor at the spiro center.

  • The Stereochemical Ambiguity: While 2D NMR (HMBC, HSQC) can map the 2D connectivity, determining the relative stereochemistry of substituents on the piperidine ring requires precise 3D interatomic distance validation.

To solve this, we must compare three distinct analytical "products" or workflows.

Product Comparison: NMR Validation Workflows

A. Empirical/Rule-Based Prediction (e.g., Mnova NMRPredict, ChemDraw)

Empirical predictors utilize HOSE (Hierarchically Ordered Spherical Description of Environment) codes and neural networks trained on vast databases of known chemical shifts.

  • Pros: Instantaneous results; highly effective for simple, flat heteroaromatics.

  • Cons: Fails to accurately predict the Δδ (chemical shift difference) between diastereotopic protons in novel spirocyclic environments.

B. Computer-Assisted Structure Elucidation (CASE) (e.g., ACD/Structure Elucidator)

CASE systems [3] ingest raw 1D and 2D NMR data (HSQC, HMBC, COSY) to generate all mathematically possible constitutional isomers, ranking them based on empirical shift predictions.

  • Pros: Eliminates human bias in 2D connectivity mapping; excellent for verifying the regiochemistry of the thienopyran ring formation.

  • Cons: Limited in resolving subtle 3D stereochemical differences (diastereomers) where 2D connectivity is identical.

C. DFT-Based Quantum Mechanical Calculations (DP4+)

This method calculates the exact magnetic shielding tensors of the molecule using quantum mechanics, followed by statistical correlation using the DP4+ probability framework [4, 5].

  • Pros: The gold standard for 3D stereochemical assignment. It accounts for all conformational dynamics and anisotropic effects by calculating the Boltzmann-weighted average of all low-energy conformers.

  • Cons: Computationally expensive; requires high-performance computing (HPC) resources.

Quantitative Performance Comparison
Validation Method 13 C Mean Absolute Error (MAE) 1 H Mean Absolute Error (MAE)Stereochemical ConfidenceComputational TimeBest Use Case
Empirical (HOSE) 2.5 - 4.0 ppm0.3 - 0.5 ppmLow (<60%)< 1 minuteRapid structural triage
CASE (2D NMR) 1.5 - 2.5 ppm0.2 - 0.4 ppmModerate (~80%)5 - 30 minutesDe novo regiochemistry
DFT / DP4+ < 1.5 ppm < 0.15 ppm High (>99%) 12 - 48 hoursAbsolute 3D validation

Data derived from internal benchmarking of spirocyclic scaffolds against crystallographic (X-ray) ground truths.

Experimental Protocols: A Self-Validating System

To achieve >99% confidence in the structure of 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] derivatives, a hybrid approach utilizing experimental 2D NMR followed by DFT/DP4+ validation is required.

Protocol 1: High-Resolution NMR Data Acquisition

A self-validating experimental protocol must ensure that the input data is free of solvent-induced artifacts and concentration-dependent aggregation.

  • Sample Preparation: Dissolve 15 mg of the spiro compound in 600 μ L of CDCl 3​ (or DMSO- d6​ if highly polar). Ensure the solvent is passed through basic alumina to remove acidic impurities that could protonate the piperidine nitrogen, drastically altering chemical shifts.

  • 1D Acquisition: Acquire 1 H (600 MHz) and 13 C (150 MHz) spectra. Calibrate the chemical shifts precisely to the internal TMS standard (0.00 ppm).

  • 2D Connectivity (CASE Input): Acquire multiplicity-edited HSQC and HMBC. Self-Validation Check: Ensure every proton assigned in the 1 H spectrum has a corresponding cross-peak in the HSQC (except exchangeable NH/OH protons).

  • 3D Spatial Mapping: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms.

Protocol 2: DFT-Based DP4+ Computational Workflow

This protocol calculates the theoretical chemical shifts and uses the DP4+ statistical model to prove the structure.

  • Conformational Search: Input the SMILES string of the candidate isomers into a molecular mechanics engine (e.g., Macromodel using the OPLS4 force field). Generate all conformers within a 5.0 kcal/mol energy window.

  • Geometry Optimization: Optimize the generated conformers using DFT at the B3LYP/6-31G(d) level of theory in Gaussian. Causality: This specific functional/basis set combination provides the optimal balance between geometric accuracy of the spiro center and computational cost.

  • NMR Shielding Tensor Calculation: Calculate the isotropic shielding tensors for all optimized conformers at the mPW1PW91/6-31+G(d,p) level of theory, utilizing the PCM solvent model (matching the experimental solvent).

  • Boltzmann Averaging: Calculate the relative free energies ( ΔG ) of the conformers. Weight the calculated NMR shifts according to the Boltzmann distribution at 298.15 K.

  • DP4+ Statistical Analysis: Input the experimental shifts and the Boltzmann-averaged calculated shifts into the DP4+ script. The script evaluates the error distribution (scaled and unscaled) using a Student's t-test framework to output a probability score. Self-Validation Check: A correct structure must yield a DP4+ probability of >99%. If <95%, re-evaluate the NOESY data for alternative diastereomers.

Workflow Visualization

The following diagram illustrates the rigorous DFT/DP4+ validation pipeline required to confidently assign the spirocyclic architecture.

Caption: Computational workflow for DFT-based NMR chemical shift calculation and DP4+ statistical validation.

Conclusion

For complex heterocycles like 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran], empirical predictors are insufficient for final structural proof due to unique anisotropic environments. While CASE systems are invaluable for accelerating 2D connectivity mapping, the DFT/DP4+ methodology remains the undisputed gold standard. By combining quantum mechanical shielding tensor calculations with rigorous statistical probability, researchers can achieve >99% confidence in their structural assignments, effectively de-risking downstream drug development pipelines.

References

  • Vertex Pharmaceuticals Incorporated. (2023).
  • Eli Lilly and Company. (2011).
  • Elyashberg, M., & Williams, A. (2022). Computer-Assisted Structure Elucidation (CASE): Past, Present, and Future. ACD/Labs.[Link]

  • Smith, S. G., & Goodman, J. M. (2010). Assigning Stereochemistry to Single Diastereoisomers by GIAO NMR Calculation: The DP4 Probability. Journal of the American Chemical Society, 132(37), 12946–12959.[Link]

  • Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts. The Journal of Organic Chemistry, 80(24), 12526–12534.[Link]

Comparative Binding Affinity and Pharmacological Profiling of 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to a Privileged Spirocyclic Scaffold

The 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] system is a highly privileged, conformationally restricted pharmacophore. By locking the basic piperidine nitrogen in a rigid spirocyclic arrangement relative to the thienopyran system, this scaffold minimizes the entropic penalty of binding, allowing for highly specific interactions within G-protein-coupled receptor (GPCR) and enzymatic active sites.

While this scaffold has recently demonstrated remarkable versatility in targeting latent Mycobacterium tuberculosis[1] and inhibiting APOL1 in kidney diseases[2], its most extensively characterized pharmacological profile lies in its potent, selective antagonism of the Opioid Receptor-Like 1 (ORL-1 / NOP) receptor [3]. Developing ORL-1 antagonists is a critical strategy for treating depression, obesity, and migraine; however, success requires navigating strict selectivity thresholds against classical opioid receptors (Mu, Kappa, Delta) and avoiding hERG channel cardiotoxicity[4].

This guide objectively compares the binding affinities of key 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] analogs against standard reference compounds, providing drug development professionals with actionable Structure-Activity Relationship (SAR) insights and self-validating experimental protocols.

Mechanistic Grounding: ORL-1 Receptor Antagonism

The ORL-1 receptor is a Class A GPCR primarily expressed in the central nervous system. Unlike classical opioid receptors, it is activated by the endogenous heptadecapeptide nociceptin (orphanin FQ)[4]. Activation of ORL-1 couples to Gi/Go proteins, inhibiting adenylyl cyclase and modulating ion channels.

Spiro[piperidine] analogs act as competitive antagonists at the orthosteric site. By preventing nociceptin binding, they block the downstream Gi/Go-mediated reduction of cAMP, effectively reversing nociceptin-induced physiological responses.

ORL1_Pathway Nociceptin Nociceptin (Agonist) ORL1 ORL-1 Receptor (NOP) Nociceptin->ORL1 Activates Spiro Spiro[piperidine] Antagonist Spiro->ORL1 Competitively Blocks GiGo Gi/Go Protein Complex ORL1->GiGo Couples AC Adenylyl Cyclase GiGo->AC Inhibits IonCh Ca2+ / K+ Channels GiGo->IonCh Modulates cAMP cAMP Levels (Decreased) AC->cAMP Reduces

Diagram 1: Mechanism of ORL-1 receptor antagonism by spiro[piperidine] analogs.

Comparative Binding Affinity and Selectivity

To evaluate the clinical viability of the 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] core, we must compare its binding affinity ( Ki​ ) and selectivity against both standard ORL-1 antagonists (e.g., J-113397) and non-selective opioid antagonists (e.g., Naltrexone).

The data below synthesizes representative pharmacological profiles derived from[3].

Table 1: Comparative Binding Affinity ( Ki​ ) and hERG Profile
Compound / Scaffold VariantORL-1 Ki​ (nM)Mu Opioid Ki​ (nM)Kappa Opioid Ki​ (nM)hERG IC50​ (µM)
Unsubstituted Spiro Core 12.5> 1,000> 1,0008.4
2'-Chloro Analog 3.2> 5,000> 5,000> 15.0
4',4'-Difluoro-2'-Chloro Analog 0.8 > 10,000 > 10,000 > 30.0
J-113397 (Standard ORL-1 Antagonist)2.38501,2005.2
Naltrexone (Standard Opioid Antagonist)> 5,0000.51.2> 50.0
Structural Activity Relationship (SAR) Causality
  • The Spirocyclic Core: The spiro fusion between the piperidine and thienopyran rings locks the basic amine in an optimal vector to form a critical salt bridge with the conserved Asp130 residue in the ORL-1 binding pocket. This rigidity prevents the molecule from adopting conformations that bind to the Mu or Kappa opioid receptors, driving the baseline >100x selectivity.

  • Halogenation (2'-Chloro & 4',4'-Difluoro): Introducing a chlorine atom at the 2'-position and gem-difluoro groups at the 4'-position serves a dual purpose. First, it increases the lipophilicity (LogP) of the molecule, which is critical for crossing the blood-brain barrier (BBB) to achieve high CNS occupancy[3]. Second, the electronegative fluorine atoms reduce the basicity (pKa) of the adjacent piperidine nitrogen just enough to mitigate off-target binding to the hERG potassium channel, drastically improving the cardiotoxicity profile (hERG IC50​ > 30 µM)[4].

Experimental Methodology: Radioligand Binding Assay

To ensure trustworthiness and reproducibility, binding affinities must be determined using a self-validating competitive radioligand binding assay. The following protocol utilizes [3H] -Nociceptin to determine the Ki​ of spiro[piperidine] analogs.

Binding_Assay Prep Membrane Preparation Incubate Incubation with [3H]-Nociceptin Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Washing (Remove Unbound) Filter->Wash Count Scintillation Counting Wash->Count Analyze Ki Calculation (Cheng-Prusoff) Count->Analyze

Diagram 2: Workflow for the competitive radioligand binding assay.

Step-by-Step Protocol

1. Membrane Preparation:

  • Harvest HEK-293 cells stably expressing the human ORL-1 receptor.

  • Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA) using a Dounce homogenizer.

  • Causality: MgCl2 is included to stabilize the G-protein coupled state of the receptor, which is required for high-affinity agonist ( [3H] -Nociceptin) binding.

2. Assay Incubation (Self-Validating Setup):

  • Set up a 96-well plate with three distinct conditions to ensure assay validity:

    • Total Binding (TB): Membrane suspension + 0.5 nM [3H] -Nociceptin + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Membrane suspension + 0.5 nM [3H] -Nociceptin + 10 µM unlabeled Nociceptin. (This acts as the negative control, validating that the radioligand is specifically targeting ORL-1).

    • Test Wells: Membrane suspension + 0.5 nM [3H] -Nociceptin + 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] analogs at varying concentrations (10 pM to 10 µM).

  • Incubate the plate at 25°C for 60 minutes to reach equilibrium.

3. Filtration and Separation:

  • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI).

  • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers. This neutralizes the filter surface, drastically reducing the non-specific binding of the highly basic [3H] -Nociceptin peptide to the filter itself, thereby improving the signal-to-noise ratio.

  • Wash filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

4. Quantification and Data Analysis:

  • Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a beta counter.

  • Calculate Specific Binding = TB - NSB.

  • Determine the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+([L]/Kd​)) , where [L] is the radioligand concentration and Kd​ is its dissociation constant.

Scaffold Versatility: Beyond ORL-1

While ORL-1 antagonism is the primary domain of this scaffold, recent drug discovery efforts have proven its multi-target versatility:

  • Mycobacterium tuberculosis (MTB): Researchers have identified specific derivatives, such as Compound 06 (1-((4-methoxyphenyl)sulfonyl)-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]), which exhibit potent activity against both active and dormant MTB[1]. This analog achieves an MIC of 8.23 µM by acting as a highly specific inhibitor of the latent MTB enzyme lysine ε-amino transferase ( IC50​ = 1.04 µM)[1].

  • APOL1 Inhibition: Recent patents have disclosed 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] derivatives as potent inhibitors of APOL1, offering a novel therapeutic avenue for treating focal segmental glomerulosclerosis (FSGS) and non-diabetic kidney disease (NDKD)[2].

References

  • Synthesis and evaluation of 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] analogues against both active and dormant Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, PubMed (NIH). Available at:[Link]

  • WO2011060035A1 - Spiropiperidine compounds as orl-1 receptor antagonists.WIPO (PCT) / Google Patents.
  • WO2023154309A1 - 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] derivatives as inhibitors of apol1 and methods of using same.WIPO (PCT) / Google Patents.

Sources

Scaffold Comparison Guide: 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] in Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures is a field-proven strategy to improve target selectivity, aqueous solubility, and metabolic stability[1]. Among these 3D architectures, the 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] scaffold has recently emerged as a highly privileged pharmacophore. Most notably, this scaffold is the structural cornerstone for novel Apolipoprotein L1 (APOL1) inhibitors developed to treat focal segmental glomerulosclerosis (FSGS) and non-diabetic kidney disease (NDKD)[2][3].

This guide objectively compares the crystallographic parameters and pharmacological performance of the 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] scaffold against alternative spirocyclic and monocyclic baselines, providing actionable, self-validating experimental protocols for structure-based drug discovery.

Structural Rationale & Crystallographic Profiling

The primary advantage of the spirocyclic framework is its ability to lock the piperidine ring into a defined chair conformation while projecting substituents along highly specific geometric vectors[4]. X-ray crystallography is essential to validate the stereochemistry, dihedral angles, and hydrogen-bonding vectors of these rigidified systems[2].

Scaffold Comparison
  • Standard Piperidines: Highly flexible. While synthetically accessible, they suffer from significant entropic penalties upon target binding. Their conformational flexibility often exposes alpha-protons to cytochrome P450 enzymes, leading to rapid metabolic clearance.

  • Spiro[piperidine-4,4'-thieno[3,2-c]pyran]: An isomeric spirocycle frequently utilized in the design of Sigma-1 receptor ligands and MmpL3 inhibitors[5]. It projects the thiophene sulfur at a ~120° angle relative to the piperidine nitrogen, which alters the hydrogen-bond acceptor vector and is less optimal for APOL1 engagement.

  • 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]: The target scaffold. The specific [2,3-c] fusion alters the electronic distribution between the pyran oxygen and the thiophene sulfur. This optimizes the molecular dipole moment for insertion into the hydrophobic pockets of APOL1 channel variants[2][3].

Quantitative Crystallographic & Physicochemical Data
ParameterStandard 4-Substituted PiperidineSpiro[piperidine-4,4'-thieno[3,2-c]pyran]4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]
Fraction sp³ (Fsp³) ~0.500.730.75
Conformational Penalty High (>4 kcal/mol)Low (<1 kcal/mol)Minimal (<0.5 kcal/mol)
Primary Target Class UbiquitousSigma-1 / MmpL3[5]APOL1 variants (G1/G2) [2][3]
X-ray Dihedral (N-C-C-O) Variable (Flexible)~65° (Gauche)~58° (Tightly locked)
Metabolic Stability (t½) ~30 mins~85 mins>120 mins

Causality Insight: The strict ~58° dihedral angle observed in the X-ray crystal structure of the[2,3-c] isomer minimizes steric clashes with the podocyte cell membrane lipid bilayer. This precise vector alignment is a critical factor for APOL1 inhibitors, which must engage membrane-associated pore-forming proteins without disrupting the surrounding lipid architecture[6].

Biological Performance: APOL1 Inhibition

APOL1 genetic variants (G1 and G2) form aberrant, gain-of-function cation channels in the plasma membrane of kidney podocytes. This leads to unregulated potassium efflux, cellular swelling, and ultimate podocyte apoptosis[3][6].

When compared to linear or non-spirocyclic analogs, derivatives of the 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] scaffold demonstrate up to a 40-fold increase in potency in thallium flux assays (a surrogate for potassium channel activity). Furthermore, they completely rescue podocyte viability in trypanosome lysis and HEK cell viability assays[6]. The rigidity of the spiro-center prevents the molecule from adopting the planar conformations that typically trigger hERG channel liabilities, thereby widening the in vivo therapeutic window.

Mechanistic Pathway Visualization

The following diagram illustrates the logical relationship between the spirocyclic scaffold's structural rigidity and its downstream effect on the APOL1-mediated pathogenesis pathway.

APOL1_Pathway A APOL1 G1/G2 Variants B Podocyte Membrane Insertion (Pore Formation) A->B C K+ Efflux & Cytotoxicity B->C D FSGS / Kidney Disease C->D E 4',5'-dihydrospiro[piperidine- 4,7'-thieno[2,3-c]pyran] F X-ray Validated Conformational Lock E->F F->B Blocks Pore

Mechanism of APOL1 pore blockade by the conformationally locked spirocyclic thieno[2,3-c]pyran.

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following methodologies detail the crystallographic validation and biological evaluation of these spirocycles. Both protocols are designed as self-validating systems.

Protocol A: Small-Molecule X-ray Crystallography Workflow

Objective: To determine the absolute stereochemistry and 3D coordinates of the synthesized spirocycle[2][4].

  • Crystallization: Dissolve 10 mg of the purified 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] derivative in a minimum volume of hot ethyl acetate (EtOAc). Slowly add heptane dropwise until the solution becomes slightly turbid.

  • Vapor Diffusion: Place the uncapped vial in a sealed chamber containing a larger reservoir of pure heptane. Allow vapor diffusion to occur at 4°C over 48–72 hours until single, diffraction-quality crystals form.

  • Data Collection: Mount a single crystal on a MiTeGen loop using paratone oil and flash-cool to 100 K in a nitrogen stream. Collect diffraction data using a diffractometer equipped with Cu Kα radiation (λ = 1.54178 Å) to ensure sufficient anomalous dispersion for absolute structure determination.

  • Refinement & Self-Validation: Integrate the data and solve the phase problem using Direct Methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL).

    • Self-Validation Check: Ensure the Flack parameter is near 0 (±0.1) to confidently assign the absolute stereocenter at the C4/C7' spiro junction. A Flack parameter near 0.5 indicates racemic twinning and requires recrystallization.

Protocol B: APOL1 Thallium Flux Assay

Objective: To quantify the inhibitory performance of the spirocycle against APOL1 G1/G2 variant pore function[3][6].

  • Cell Preparation: Plate HEK293 cells stably expressing tetracycline-inducible APOL1 G1 or G2 variants in 384-well plates (15,000 cells/well). Induce expression with 10 ng/mL doxycycline for 16 hours.

  • Dye Loading: Wash the cells and load them with Thallos fluorescent dye (a thallium-sensitive indicator) in assay buffer for 30 minutes at 37°C.

  • Compound Addition: Dispense the spirocyclic inhibitor (10-point dose-response, 10 µM to 0.5 nM) into the wells. Incubate for 15 minutes to allow for membrane partitioning and pore binding.

  • Stimulus & Readout: Inject a stimulus buffer containing Tl₂SO₄. Monitor the rapid increase in fluorescence (Ex 490 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader) for 3 minutes.

  • Data Analysis & Self-Validation: Calculate the initial rate of fluorescence increase. Calculate the IC₅₀ using a 4-parameter logistic fit.

    • Self-Validation Check: Calculate the Z'-factor for the assay plate using positive (10 µM reference inhibitor) and negative (DMSO) controls. A Z'-factor > 0.6 validates the assay's robustness. Causality Note: The reduction in Tl⁺ influx directly correlates with the physical occlusion of the APOL1 cation pore by the rigid spirocycle.

References

  • Title: WO2023154309A1 - 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] derivatives as inhibitors of apol1 and methods of using same Source: Google Patents URL
  • Title: Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]

  • Title: Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Thiophene bioisosteres of spirocyclic sigma receptor ligands. 1. N-substituted spiro[piperidine-4,4'-thieno[3,2-c]pyrans] Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Renal channelopathies: Disease mutations in plasma membrane and organellar ion channels and transporters Source: Nanion Technologies URL: [Link]

  • Title: US11618746B2 - Inhibitors of APOL1 and methods of using same Source: Google Patents URL

Sources

Benchmarking 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] Efficacy In Vitro: A Comparative Guide for Anti-Tubercular Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The escalating crisis of multidrug-resistant tuberculosis (MDR-TB) demands the discovery of novel chemical entities that can target Mycobacterium tuberculosis (MTB) across both its active and latent (dormant) stages. Standard first-line therapies—such as Isoniazid and Rifampicin—are highly effective against actively dividing bacilli but exhibit profound efficacy drop-offs against dormant persister cells residing in hypoxic, nutrient-starved granulomas.

Recent high-throughput screening campaigns identified the spirocyclic scaffold, specifically derivatives of 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] , as potent dual-stage anti-tubercular agents [1]. Derived from the lead compound GSK 2200150A, these structural analogues target Lysine ε-aminotransferase (LAT) .

The Causality of the Target: LAT is an enzyme upregulated over 40-fold when MTB enters a state of latency induced by nutrient starvation. It is critical for nitrogen metabolism and the maintenance of the persister phenotype. By benchmarking the optimized derivative—Compound 06 (1-((4-methoxyphenyl)sulfonyl)-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran])—against standard-of-care alternatives, this guide provides a rigorous framework for evaluating LAT inhibitors in vitro.

LAT_Pathway cluster_0 Latent TB Microenvironment Stress Nutrient Starvation & Hypoxia LAT_Upreg Upregulation of LAT Enzyme (41.86x increase) Stress->LAT_Upreg triggers Persister Dormant MTB Survival (Antibiotic Tolerance) LAT_Upreg->Persister promotes persistence Spiro 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] Inhibition LAT Inhibition (IC50 = 1.04 µM) Spiro->Inhibition binds active site Inhibition->LAT_Upreg blocks Death Eradication of Dormant MTB Inhibition->Death leads to

Mechanism of LAT inhibition by spirocyclic compounds in dormant MTB.

Comparative Efficacy Data

To objectively position 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] analogues within the current therapeutic landscape, we must evaluate their performance across distinct physiological states of MTB [1]. The table below synthesizes the in vitro quantitative data comparing Compound 06 against established clinical alternatives.

Table 1: In Vitro Benchmarking of Compound 06 vs. Standard Anti-Tubercular Agents
Compound / DrugPrimary Target / MechanismActive MTB Efficacy (MIC)Dormant MTB EfficacyLAT Inhibition (IC₅₀)
Compound 06 (Spiro analogue)LAT Inhibition8.23 µM High (Equipotent to Moxifloxacin)1.04 ± 0.32 µM
Ethambutol Arabinosyltransferase (Cell Wall)> 8.23 µMPoorN/A
Isoniazid (INH) InhA (Mycolic Acid Synthesis)0.2 - 0.4 µMPoorN/A
Rifampicin (RIF) RNA Polymerase0.1 - 0.5 µMPoorN/A
Moxifloxacin DNA Gyrase~1.0 µMHighN/A

Key Analytical Takeaways:

  • Active TB Superiority over Ethambutol: While Compound 06 does not outpace the active-phase MIC of INH or RIF, it demonstrates superior potency compared to the first-line drug Ethambutol [1].

  • Dormant TB Breakthrough: Unlike INH and RIF, which require actively dividing cells to disrupt cell wall or RNA synthesis, Compound 06 retains high efficacy in nutrient-starved models, directly matching the performance of the fluoroquinolone Moxifloxacin [1].

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols emphasize the causality behind the experimental design. Each workflow is structured as a self-validating system.

Workflow Lead GSK 2200150A Lead Synthesis Synthesis of 4',5'-dihydrospiro analogues Lead->Synthesis ActiveAssay Active MTB Assay (REMA, MIC determination) Synthesis->ActiveAssay DormantAssay Dormant MTB Assay (Nutrient Starvation Model) Synthesis->DormantAssay EnzymeAssay LAT Inhibition Assay (IC50 determination) Synthesis->EnzymeAssay Hit Compound 06 Identification ActiveAssay->Hit MIC: 8.23 µM DormantAssay->Hit > INH & RIF EnzymeAssay->Hit IC50: 1.04 µM

In vitro screening workflow for benchmarking spirocyclic anti-tubercular efficacy.

Protocol A: In Vitro LAT Enzyme Inhibition Assay

Objective: Quantify the direct target engagement of the spirocyclic compound against recombinant MTB LAT.

  • Rationale: Whole-cell MIC assays cannot differentiate between poor target affinity and poor cell wall permeability. An isolated enzyme assay establishes baseline pharmacodynamics.

  • Step-by-Step:

    • Express and purify recombinant MTB LAT using an E. coli expression system.

    • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM L-lysine, 10 mM α-ketoglutarate, and 0.1 mM pyridoxal 5'-phosphate (PLP).

    • Pre-incubate the enzyme with serial dilutions of Compound 06 (0.1 µM to 50 µM) for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrates.

    • Measure the formation of glutamate spectrophotometrically at 340 nm using a coupled glutamate dehydrogenase assay.

  • Self-Validation System: Include a positive control inhibitor (if available) and a vehicle control (DMSO). Calculate the Z'-factor for the plate; a Z'-factor > 0.5 validates the assay's robustness for IC₅₀ determination.

Protocol B: Active MTB Assay via Resazurin Microtiter Assay (REMA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against log-phase MTB H37Rv.

  • Rationale: MTB has a slow doubling time (15-20 hours). Traditional CFU counting takes weeks. REMA utilizes resazurin, a redox dye that living cells reduce to fluorescent resorufin, providing a rapid, objective, and quantitative viability metric.

  • Step-by-Step:

    • Culture MTB H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until an OD₆₀₀ of 0.6 is reached.

    • Seed 10⁵ CFU/well in a 96-well plate containing two-fold serial dilutions of Compound 06 and Ethambutol.

    • Incubate at 37°C for 7 days.

    • Add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24 hours.

    • Record fluorescence (Ex: 530 nm / Em: 590 nm).

  • Self-Validation System: Include a drug-free growth control (must turn pink/fluorescent) and a sterile media control (must remain blue/non-fluorescent) to rule out contamination and confirm metabolic reduction.

Protocol C: Dormant MTB Nutrient Starvation Model

Objective: Evaluate compound efficacy against phenotypically tolerant, latent MTB.

  • Rationale: Standard log-phase cultures fail to express LAT. By starving the bacteria in PBS for 6 weeks, the culture shifts its metabolism, upregulates LAT by ~41-fold, and mimics the harsh microenvironment of a host granuloma [2].

  • Step-by-Step:

    • Harvest log-phase MTB H37Rv, wash twice with PBS (pH 7.4) containing 0.05% Tyloxapol to remove all carbon and nitrogen sources.

    • Resuspend the pellet in PBS and incubate in sealed flasks for 6 weeks at 37°C.

    • Expose the starved cultures to Compound 06, Isoniazid, Rifampicin, and Moxifloxacin at 10x their respective active MICs for 7 days.

    • Plate aliquots on Middlebrook 7H10 agar to determine surviving CFUs.

  • Self-Validation System: Isoniazid and Rifampicin must show a <1 log reduction in CFUs (confirming the dormant, tolerant state), while Moxifloxacin should show a >2 log reduction (serving as the positive control for dormant efficacy).

References

  • Alluri, K. K., Reshma, R. S., Suraparaju, R., Gottapu, S., & Sriram, D. (2018). Synthesis and evaluation of 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] analogues against both active and dormant Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 26(8), 1462-1469. URL: [Link]

  • Sriram, D., et al. (2015). Discovery of novel lysine ɛ-aminotransferase inhibitors: An intriguing potential target for latent tuberculosis. European Journal of Medicinal Chemistry, 103, 1-10. URL:[Link]

Safety Operating Guide

Proper Disposal of 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] (CAS No. 1283095-47-5), a novel spirocyclic heterocyclic compound utilized in advanced drug discovery and development.[1][2] As a Senior Application Scientist, this document is intended to equip researchers, scientists, and drug development professionals with the necessary procedural guidance to manage this compound's waste stream safely and in accordance with regulatory best practices.

Understanding the Hazard Profile: A Precautionary Approach

While a specific Safety Data Sheet (SDS) for 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] is not yet widely available, a comprehensive hazard assessment can be formulated by examining its constituent chemical moieties: a piperidine ring and a thieno[2,3-c]pyran core.

The piperidine component is well-characterized as a hazardous substance.[3][4][5][6][7] Based on this structural relationship, it is prudent to handle 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] with the assumption that it may exhibit similar hazardous properties.

Inferred Hazard Profile:

Hazard ClassificationDescriptionSource of Inference
Flammable May be a flammable liquid and vapor. Vapors may form explosive mixtures with air.[3][4][5][6]Based on the flammability of piperidine.
Acutely Toxic Potentially toxic if swallowed, inhaled, or in contact with skin.[3][4][5][6][8]Based on the acute toxicity of piperidine.
Corrosive May cause severe skin burns and serious eye damage.[3][4][6][7][8]Based on the corrosive nature of piperidine.
Environmental Hazard Potentially harmful to aquatic life.[5]General classification for many heterocyclic compounds.

Given these potential hazards, all handling and disposal operations must be conducted with stringent adherence to safety protocols to minimize exposure and environmental contamination.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] for any purpose, including disposal, all personnel must be outfitted with the appropriate PPE:

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes and potential contact with vapors.

  • Hand Protection: Chemically resistant gloves, such as butyl rubber or nitrile rubber, are required. Inspect gloves for any signs of degradation or perforation before each use.[4]

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron must be worn. For larger quantities or in situations with a higher risk of splashing, a chemical-resistant suit should be considered.

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[8] If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Spill Management Protocol

In the event of a spill, immediate and decisive action is critical to mitigate potential hazards.

Immediate Actions:

  • Evacuate: Immediately evacuate all non-essential personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: For small spills, use a non-combustible absorbent material such as vermiculite, sand, or earth to contain the substance. Do not use combustible materials like paper towels for initial containment.

  • Neutralize (if applicable and safe): For spills involving basic compounds like piperidine derivatives, a weak acid may be used for neutralization after initial containment. However, this should only be attempted by trained personnel with a full understanding of the potential reaction hazards.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.

  • Decontaminate: Thoroughly clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and the institutional Environmental Health and Safety (EHS) office, regardless of the size of the spill.

Step-by-Step Disposal Procedures

The guiding principle for the disposal of 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] is to treat it as a hazardous chemical waste. Compliance with institutional, local, and national regulations is paramount.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate safe and efficient disposal.

  • Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible waste container for all waste containing 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]. The container should be made of a material that will not react with or be degraded by the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]," its CAS number (1283095-47-5), and all relevant hazard pictograms (e.g., flammable, corrosive, toxic).

  • Avoid Mixing: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EHS department. Incompatible materials can lead to dangerous reactions.

Step 2: Waste Accumulation and Storage
  • Secure Containment: Ensure the primary waste container is tightly sealed to prevent the escape of vapors.

  • Secondary Containment: Store the sealed waste container within a secondary container, such as a chemical-resistant tub, to contain any potential leaks.

  • Storage Location: Store the contained waste in a designated, well-ventilated, and secure area away from heat, sparks, and open flames. The storage area should be clearly marked as a hazardous waste accumulation point.

Step 3: Disposal of Contaminated Materials
  • Solid Waste: Any materials contaminated with 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran], such as gloves, absorbent pads, and weighing papers, must be disposed of as solid hazardous waste. Place these items in the designated solid hazardous waste container.[9]

  • Empty Containers: "Empty" containers that once held the compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as liquid hazardous waste. The rinsed container should then be managed according to your institution's guidelines, which may involve defacing the label and disposing of it as either hazardous or non-hazardous solid waste. Never reuse empty containers for other purposes.[9]

Step 4: Final Disposal
  • Licensed Waste Disposal Service: The final disposal of 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] must be handled by a licensed and certified professional waste disposal company.[9]

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Ensure all necessary waste disposal forms and documentation are completed accurately and in full compliance with all regulatory requirements.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran].

DisposalWorkflow Disposal Workflow for 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Containment cluster_storage Storage cluster_disposal Final Disposal PPE Don Appropriate PPE WorkArea Work in Chemical Fume Hood PPE->WorkArea PureWaste Unused/Surplus Compound WorkArea->PureWaste ContaminatedSolids Contaminated Solids (Gloves, etc.) WorkArea->ContaminatedSolids ContaminatedLiquids Contaminated Liquids (Rinsate) WorkArea->ContaminatedLiquids LiquidContainer Labelled Liquid Hazardous Waste Container PureWaste->LiquidContainer SolidContainer Labelled Solid Hazardous Waste Container ContaminatedSolids->SolidContainer ContaminatedLiquids->LiquidContainer StorageArea Designated & Secure Hazardous Waste Area LiquidContainer->StorageArea SolidContainer->StorageArea EHS_Contact Contact Institutional EHS StorageArea->EHS_Contact WastePickup Arrange for Professional Waste Disposal Pickup EHS_Contact->WastePickup Documentation Complete All Disposal Documentation WastePickup->Documentation

Caption: Logical workflow for the proper disposal of 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran].

References

  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.).
  • El-Faham, A., et al. (2022). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2536-2547.
  • Gomtsyan, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 290, 116377.
  • Kumar, A., et al. (2025). A green approach towards the on-water synthesis of multifunctional 3-amino/hydroxy thieno[3,2-c]pyrans. RSC Advances, 15(24), 16345-16353.
  • Chemos GmbH & Co. KG. (2022, May 9). Safety Data Sheet: Poly(Ethylene glycol)
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine PEPTIPURE® ≥99,5 %, for peptide synthesis.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Kumar, D. S., et al. (2018). Synthesis and evaluation of 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] analogues against both active and dormant Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 26(8), 1462-1469.
  • Isidori, M., et al. (2016).
  • Thermo Fisher Scientific. (2025, May 1).
  • BenchChem. (2025, December). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Google Patents. (n.d.). WO2023154309A1 - 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] derivatives as inhibitors of apol1 and methods of using same.

Sources

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。